Benzoyl Trifluoromethanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trifluoromethylsulfonyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O4S/c9-8(10,11)16(13,14)15-7(12)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZVJNXOBFDIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453949 | |
| Record name | Benzoyl Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36967-85-8 | |
| Record name | Benzoyl Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Benzoylation Mechanism of Benzoyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the mechanism, applications, and experimental protocols for benzoylation reactions utilizing benzoyl trifluoromethanesulfonate.
Introduction
Benzoylation, the process of introducing a benzoyl group (C₆H₅CO-) into a molecule, is a fundamental transformation in organic synthesis. It is widely employed in the protection of hydroxyl and amino groups, and in the synthesis of esters and amides, which are crucial intermediates in the development of pharmaceuticals and agrochemicals.[1][2] this compound (BzOTf), often generated in situ, has emerged as a highly effective and reactive benzoylating agent.[3][4] Its enhanced reactivity is attributed to the trifluoromethanesulfonyl (triflate) moiety, an excellent leaving group, which makes BzOTf a potent electrophilic acylating agent.[1] This guide delves into the core mechanism of action of this compound in benzoylation reactions.
Mechanism of Action
The efficacy of this compound as a benzoylating agent stems from its high electrophilicity and the exceptional leaving group ability of the triflate anion (TfO⁻). The triflate anion is a very weak base, making it a highly stable species upon departure.[5]
The overall mechanism can be described in two primary stages:
Stage 1: Formation of this compound
This compound is typically prepared in situ from a benzoyl halide (commonly benzoyl chloride) and a triflate source, such as trifluoromethanesulfonic acid or its anhydride.[6] The reaction involves the displacement of the halide by the triflate group, generating the highly reactive this compound.
Stage 2: Nucleophilic Acyl Substitution
The benzoyl carbon in BzOTf is highly electrophilic due to the strong electron-withdrawing nature of the adjacent triflate group. This renders it highly susceptible to nucleophilic attack by substrates containing hydroxyl or amino groups. The reaction proceeds via a nucleophilic acyl substitution pathway. The nucleophile (e.g., an alcohol or amine) attacks the carbonyl carbon of the benzoyl group, leading to the formation of a tetrahedral intermediate. Subsequently, the triflate group departs, and a proton is lost from the nucleophile to yield the final benzoylated product. The presence of a non-nucleophilic base, such as pyridine, is often required to neutralize the triflic acid byproduct.[3]
Figure 1: General mechanism of benzoylation using this compound.
Quantitative Data Summary
The benzoylation of various alcohols using this compound has been reported with good to excellent yields, particularly for sterically hindered hydroxyl groups.[3] The reaction conditions are generally mild, often conducted at low temperatures in the presence of a base like pyridine.
| Substrate (Alcohol) | Product | Reaction Conditions | Yield (%) | Reference |
| Isomenthol | Isomenthyl benzoate | BzOTf, pyridine, CH₂Cl₂, -78 °C to rt | 95 | [3] |
| Neomenthol | Neomenthyl benzoate | BzOTf, pyridine, CH₂Cl₂, -78 °C to rt | 92 | [3] |
| 1-Adamantanol | 1-Adamantyl benzoate | BzOTf, pyridine, CH₂Cl₂, -78 °C to rt | 85 | [3] |
| Cholesterol | Cholesteryl benzoate | BzOTf, pyridine, CH₂Cl₂, -78 °C to rt | 98 | [3] |
| Estradiol 3-methyl ether | 17β-Benzoyloxy-3-methoxy-estra-1,3,5(10)-triene | BzOTf, pyridine, CH₂Cl₂, -78 °C to rt | 82 | [3] |
Table 1: Benzoylation of various alcohols with this compound.
Experimental Protocols
General Procedure for the Benzoylation of an Alcohol using this compound: [7]
This protocol describes a general method for the benzoylation of a hydroxyl-containing substrate.
Materials:
-
Substrate (containing a hydroxyl group)
-
This compound (BzOTf)
-
Pyridine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH)
-
Florisil®
-
Dry nitrogen atmosphere
Procedure:
-
The substrate (1.0 eq.) is dissolved in anhydrous CH₂Cl₂ under a dry nitrogen atmosphere to make a 0.1 M solution.
-
Pyridine (4.8 eq.) is added to the reaction vessel.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
This compound (3.0 eq.) is added dropwise via syringe.
-
The reaction is stirred at -78 °C for 30 minutes.
-
The cooling bath is removed, and the solution is allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched by the addition of methanol.
-
The mixture is filtered through a pad of Florisil® using CH₂Cl₂ as the eluent.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by preparative thin-layer chromatography (TLC) to yield the desired benzoylated product.
Figure 2: Experimental workflow for a typical benzoylation reaction.
Conclusion
This compound is a powerful reagent for the benzoylation of alcohols and amines. Its high reactivity, driven by the excellent leaving group ability of the triflate anion, allows for the efficient benzoylation of even sterically hindered substrates under mild conditions. The in situ generation of this reagent provides a convenient and effective method for introducing the benzoyl protecting group in complex organic syntheses, making it a valuable tool for researchers and professionals in drug development and other areas of chemical science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzoylation - Unacademy [unacademy.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzyl trifluoromethanesulfonate | 17674-16-7 [chemicalbook.com]
- 5. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]
- 7. This compound | 36967-85-8 | TCI Deutschland GmbH [tcichemicals.com]
Physical and chemical properties of Benzoyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoyl Trifluoromethanesulfonate, also known as Benzoyl Triflate, is a highly reactive and efficient benzoylating agent utilized in a variety of organic syntheses. Its potent electrophilicity, conferred by the trifluoromethanesulfonyl leaving group, makes it particularly effective for the acylation of sterically hindered substrates and other challenging transformations. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a discussion of its reactivity and handling procedures.
Physical and Chemical Properties
This compound is a colorless to light orange or yellow clear liquid under standard conditions.[1] It is characterized by a high degree of reactivity, particularly its sensitivity to moisture. Key physical and chemical data are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 36967-85-8 | [1][2] |
| Molecular Formula | C₈H₅F₃O₄S | [1][2] |
| Molecular Weight | 254.18 g/mol | [1][2] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 94 °C at 2.2 mmHg | [1] |
| Density | Data not readily available | |
| Purity | ≥ 98% (by titration) | [1] |
| Synonyms | Trifluoromethanesulfonic acid benzoyl ester, Benzoyl Triflate | [1] |
Table 2: Solubility Profile of this compound
While quantitative solubility data is not widely published, qualitative solubility can be inferred from its reactivity and common usage in organic synthesis.
| Solvent | Solubility/Reactivity | Notes |
| Dichloromethane (CH₂Cl₂) | Soluble and commonly used as a reaction solvent. | Aprotic and relatively inert under reaction conditions. |
| Other Halogenated Solvents | Expected to be soluble. | e.g., Chloroform, 1,2-Dichloroethane. |
| Ethers (e.g., THF, Diethyl Ether) | Likely soluble, but may react over time. | Aprotic, but potential for Lewis acid-catalyzed reactions. |
| Aromatic Hydrocarbons (e.g., Toluene) | Likely soluble. | Generally inert. |
| Protic Solvents (e.g., Water, Alcohols) | Reacts. | Undergoes rapid hydrolysis or alcoholysis. |
| Acetonitrile | Soluble. | A common polar aprotic solvent. |
Reactivity and Applications
This compound is a powerful electrophilic acylating agent.[1] The trifluoromethanesulfonate (triflate) anion is an excellent leaving group, rendering the benzoyl cation highly electrophilic. This enhanced reactivity allows for the benzoylation of a wide range of nucleophiles, including alcohols, phenols, and amines.
A key application is the benzoylation of sterically hindered hydroxyl groups, a transformation that is often challenging with less reactive reagents like benzoyl chloride.
Experimental Protocols
Representative Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Benzoyl chloride
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous dichloromethane (CH₂Cl₂), distilled from CaH₂
-
Anhydrous pyridine, distilled from CaH₂
-
Dry nitrogen or argon atmosphere
-
Standard oven-dried glassware with magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain the system under a positive pressure of inert gas.
-
Reagent Preparation: In the flask, dissolve benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to form a 0.5 M solution. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: To the cooled solution, add anhydrous pyridine (1.1 equivalents) dropwise via syringe.
-
Addition of Triflic Anhydride: Add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below -60 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or an appropriate spectroscopic method (e.g., IR, NMR) on a carefully quenched aliquot.
-
Work-up (Conceptual): Upon completion, the reaction would typically be quenched with a small amount of cold water or a saturated aqueous solution of sodium bicarbonate. The organic layer would be separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure.
-
Purification: The crude product would likely require purification by vacuum distillation to obtain pure this compound.
Note: This is a representative protocol. This compound is highly reactive and moisture-sensitive, and its synthesis should be performed with extreme care by experienced chemists.
Benzoylation of a Sterically Hindered Alcohol
The following is a typical experimental workflow for the benzoylation of a sterically hindered alcohol, such as 1-adamantanol, using this compound.
Caption: Workflow for benzoylating a hindered alcohol.
Procedure:
-
Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the sterically hindered alcohol (e.g., 1-adamantanol, 1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous dichloromethane to create a 0.1 M solution. Add pyridine (4.8 equivalents) to the flask and cool the resulting solution to -78 °C.
-
Reagent Addition: Add this compound (3.0 equivalents) dropwise via syringe.
-
Reaction: Stir the mixture at -78 °C for 30 minutes. Then, allow the reaction to warm to room temperature and continue stirring for an additional hour.
-
Quenching and Work-up: Quench the reaction by adding methanol. Filter the mixture through a pad of Florisil®, washing with dichloromethane.
-
Isolation: Remove the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by preparative thin-layer chromatography (TLC) to yield the desired benzoyl ester.
Safety and Handling
This compound is a reactive and corrosive compound that should be handled with appropriate safety precautions.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place, typically at or below -4 °C, under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[1] It is moisture-sensitive and should be protected from atmospheric moisture.
-
Hazards: Expected to be corrosive and a lachrymator. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention. Due to its high reactivity, it may react vigorously with water and other nucleophilic substances.
Always consult the Safety Data Sheet (SDS) before handling this reagent.
References
Benzoyl Trifluoromethanesulfonate: A Comprehensive Technical Guide
CAS Number: 36967-85-8
Chemical Structure:
-
Molecular Formula: C₈H₅F₃O₄S
-
Molecular Weight: 254.18 g/mol [1]
-
Synonyms: Benzoyl Triflate, Trifluoromethanesulfonic Acid Benzoyl Ester, trifluoromethylsulfonyl benzoate[1]
Executive Summary
Benzoyl trifluoromethanesulfonate, commonly referred to as benzoyl triflate, is a highly reactive and versatile reagent in organic synthesis. Its potent electrophilic nature, owing to the trifluoromethanesulfonyl group, makes it an exceptional benzoylating agent, particularly for sterically hindered alcohols. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 36967-85-8 | [1] |
| Molecular Formula | C₈H₅F₃O₄S | [1] |
| Molecular Weight | 254.18 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [2] |
| Boiling Point | 94 °C / 2.2 mmHg | [2] |
| InChI | InChI=1S/C8H5F3O4S/c9-8(10,11)16(13,14)15-7(12)6-4-2-1-3-5-6/h1-5H | [1] |
| InChIKey | GEZVJNXOBFDIPM-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)C(=O)OS(=O)(=O)C(F)(F)F | [3] |
Synthesis
This compound is typically synthesized by the reaction of a benzoyl halide with a source of triflate anion. A common laboratory-scale preparation involves the reaction of benzoyl chloride with silver triflate. While specific industrial synthesis protocols are proprietary, the fundamental reaction remains the same.
Reactivity and Mechanism of Action
The high reactivity of this compound stems from the exceptional leaving group ability of the triflate anion (CF₃SO₃⁻). The triflate group is one of the best-known leaving groups, making the carbonyl carbon of the benzoyl group highly electrophilic and susceptible to nucleophilic attack.
This enhanced reactivity allows for the benzoylation of a wide range of nucleophiles, including alcohols, amines, and phenols, often under mild conditions.[4] Its particular utility lies in the benzoylation of sterically hindered hydroxyl groups, a transformation that is often challenging with conventional benzoylating agents.[5]
Caption: General mechanism of benzoylation using this compound.
Applications in Organic Synthesis and Drug Development
This compound is a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2] Its ability to introduce a benzoyl protecting group or to serve as an intermediate in various transformations makes it a key tool for medicinal chemists.
Key applications include:
-
Protection of Alcohols: The benzoyl group is a robust protecting group for alcohols, stable to a wide range of reaction conditions. The mild conditions required for benzoylation using benzoyl triflate make it suitable for sensitive substrates.
-
Synthesis of Esters and Amides: It readily reacts with alcohols and amines to form the corresponding esters and amides, which are common functionalities in drug molecules.[2]
-
Friedel-Crafts Acylation: Although less common, it can be used as an acylating agent in Friedel-Crafts reactions.
The introduction of a benzoyl moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule.
Experimental Protocols
Typical Procedure for the Benzoylation of a Sterically Hindered Alcohol:
The following is a representative experimental protocol for the benzoylation of 1-adamantanol using this compound (BzOTf).
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-adamantanol (0.65 mmol).
-
Solvent and Base: Add dry dichloromethane (CH₂Cl₂) to create a 0.1 M solution. Add pyridine (3.1 mmol, 4.8 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of BzOTf: Add this compound (1.95 mmol, 3.0 equivalents) dropwise via syringe.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Quenching and Work-up: Quench the reaction with methanol (MeOH). Filter the mixture through a pad of Florisil® using CH₂Cl₂ as the eluent.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by preparative thin-layer chromatography (TLC) to yield the desired benzoylated product.
Caption: A typical experimental workflow for benzoylation using this compound.
Safety and Handling
This compound is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store the reagent under an inert atmosphere at low temperatures (typically ≤ -4 °C) to prevent decomposition.[2]
Conclusion
This compound is a powerful and indispensable tool in modern organic synthesis. Its high reactivity and effectiveness in benzoylating sterically demanding substrates make it particularly valuable in the synthesis of complex natural products and pharmaceuticals. A thorough understanding of its properties, reactivity, and handling is crucial for its safe and effective use in a research and development setting.
References
- 1. 36967-85-8[this compound]- Acmec Biochemical [acmec.com.cn]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - this compound (C8H5F3O4S) [pubchemlite.lcsb.uni.lu]
- 4. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]
- 5. pubs.acs.org [pubs.acs.org]
The Advent of a Powerful Reagent: A Technical Guide to Benzoyl Trifluoromethanesulfonate
Abstract
This technical guide provides a comprehensive overview of Benzoyl Trifluoromethanesulfonate (BzOTf), a highly efficient reagent for the benzoylation of alcohols. The document details the historical context of its introduction to the synthetic chemistry community, its physical and chemical properties, and detailed experimental protocols for its synthesis and application. Particular emphasis is placed on its utility in the benzoylation of sterically hindered hydroxyl groups. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Historical Context
The protection of hydroxyl groups is a fundamental and often critical step in the total synthesis of complex organic molecules. Among the myriad of protecting groups, the benzoate ester has long been valued for its stability and its utility in various analytical techniques, including chiroptical methods for stereochemical determination. However, the introduction of a benzoyl group onto sterically hindered alcohols often presents a significant synthetic challenge, requiring harsh conditions that are incompatible with sensitive functional groups.
In the early 1980s, a significant advancement in this area emerged from the work of Masato Koreeda and Lindsey Brown. Their research culminated in the introduction of this compound (BzOTf) as a potent benzoylating agent. In their 1983 communication and a subsequent full paper in 1984, they demonstrated that BzOTf could efficiently benzoylate a wide range of alcohols, including sterically demanding secondary and tertiary hydroxyls, under remarkably mild conditions.[1] This discovery provided synthetic chemists with a powerful new tool, streamlining synthetic routes and enabling the construction of complex molecular architectures with greater efficiency.
Physicochemical Properties
This compound is a colorless to light orange or yellow clear liquid. Its high reactivity is attributed to the excellent leaving group ability of the trifluoromethanesulfonate (triflate) anion. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 36967-85-8 | --INVALID-LINK-- |
| Molecular Formula | C₈H₅F₃O₄S | --INVALID-LINK-- |
| Molecular Weight | 254.18 g/mol | --INVALID-LINK-- |
| Boiling Point | 94 °C at 2.2 mmHg | --INVALID-LINK-- |
| Appearance | Colorless to light orange to yellow clear liquid | --INVALID-LINK-- |
| Purity | >98.0% (by Titration) | --INVALID-LINK-- |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols
Synthesis of this compound
The original synthesis of this compound as described by Koreeda and Brown involves the reaction of benzoyl chloride with silver trifluoromethanesulfonate. The following is a representative experimental protocol based on their work and general synthetic methods for such compounds.
Materials:
-
Benzoyl chloride (1.0 eq)
-
Silver trifluoromethanesulfonate (1.05 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere.
-
Silver trifluoromethanesulfonate is suspended in anhydrous dichloromethane.
-
The suspension is cooled to 0 °C in an ice bath.
-
Benzoyl chloride, dissolved in a small amount of anhydrous dichloromethane, is added dropwise to the stirred suspension over a period of 30 minutes.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature, stirring for an additional 2 hours.
-
The formation of a white precipitate (silver chloride) will be observed.
-
The reaction mixture is filtered under an inert atmosphere through a pad of Celite® to remove the silver chloride.
-
The filtrate, a solution of this compound in dichloromethane, is typically used directly in subsequent reactions without isolation of the neat product due to its reactivity. The concentration can be determined by standard analytical methods if required.
General Protocol for the Benzoylation of Alcohols
The following protocol is a general procedure for the benzoylation of a variety of alcohols using this compound, adapted from the work of Koreeda and Brown.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Pyridine (1.2 - 2.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)
Procedure:
-
The alcohol to be benzoylated is dissolved in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Pyridine is added to the solution.
-
The solution is cooled to the desired reaction temperature (typically -78 °C to 0 °C).
-
A solution of this compound in dichloromethane is added dropwise to the stirred alcohol solution.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a few milliliters of methanol.
-
The reaction mixture is allowed to warm to room temperature and then diluted with dichloromethane.
-
The organic layer is washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data on Benzoylation:
The efficacy of this compound as a benzoylating agent is demonstrated by the high yields obtained for a variety of alcohol substrates, including sterically hindered ones.
| Substrate Type | Example | Yield (%) |
| Primary Alcohol | 1-Adamantanol | 89 |
| Secondary Alcohol (ax) | Isomenthol | >95 |
| Secondary Alcohol (eq) | Menthol | >95 |
| Tertiary Alcohol | tert-Butanol | ~70 |
| Phenol | Phenol | >95 |
| 1,2-Diol | cis-1,2-Cyclohexanediol | >90 (dibenzoate) |
Table 2: Representative yields for the benzoylation of various alcohols using this compound. Data is representative of the high efficiency reported by Koreeda and Brown.
Reaction Mechanisms and Workflows
The high reactivity of this compound stems from the exceptional leaving group ability of the triflate anion, which makes the benzoyl group highly electrophilic.
Synthesis of this compound
The synthesis proceeds via a salt metathesis reaction where the chloride of benzoyl chloride is displaced by the triflate anion from silver triflate.
Caption: Synthesis of this compound.
Benzoylation of an Alcohol
The benzoylation of an alcohol with this compound in the presence of pyridine follows a nucleophilic acyl substitution mechanism. The alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl group. Pyridine serves as a base to neutralize the triflic acid byproduct.
References
The Reactivity of Benzoyl Trifluoromethanesulfonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzoyl trifluoromethanesulfonate (BzOTf), also known as benzoyl triflate, is a highly potent electrophilic benzoylating agent utilized in a variety of organic transformations. Its remarkable reactivity stems from the trifluoromethanesulfonate (triflate) anion, which is an exceptionally good leaving group. This property renders the benzoyl group highly susceptible to nucleophilic attack, enabling reactions under mild conditions where other benzoylating agents, such as benzoyl chloride or benzoic anhydride, may be ineffective. This guide provides a comprehensive overview of the reactivity of this compound with various functional groups, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Reactivity and Mechanism
The high reactivity of this compound makes it an invaluable tool for the introduction of the benzoyl group, which serves as a common protecting group in organic synthesis, particularly in the fields of carbohydrates and nucleosides.[1] Furthermore, the benzoyl moiety is a key chromophore in chiroptical methods for determining the absolute stereochemistry of molecules.[1] The general mechanism of benzoylation with BzOTf involves the nucleophilic attack of a heteroatom (e.g., oxygen, nitrogen, or sulfur) on the electrophilic carbonyl carbon of the benzoyl group, leading to the displacement of the triflate anion.
Caption: General mechanism of benzoylation using this compound.
Reactivity with Functional Groups
Alcohols
The benzoylation of hydroxyl groups is the most extensively documented application of this compound. It is particularly effective for the esterification of sterically hindered secondary and tertiary alcohols, which are often unreactive towards less potent benzoylating agents.[1] The reaction proceeds smoothly under mild conditions, typically at low temperatures in the presence of a non-nucleophilic base, such as pyridine, to neutralize the triflic acid byproduct.[1] This method is compatible with a wide range of sensitive functional groups.[1]
| Substrate Type | Example | Conditions | Yield (%) | Reference |
| Tertiary Alcohol | 1-Adamantanol | Pyridine, CH₂Cl₂, -78 °C to RT | 89 | [2] |
| Hindered Secondary Alcohol | Menthone-derived alcohol | Pyridine, CH₂Cl₂, -78 °C | 95 | [1] |
| Phenol | Phenol | Pyridine, CH₂Cl₂, -78 °C | 98 | [1] |
| α-Glycol | (±)-trans-1,2-Cyclohexanediol | Pyridine, CH₂Cl₂, -78 °C | 90 (dibenzoate) | [1] |
Amines
This compound is a highly effective reagent for the N-benzoylation of primary and secondary amines to form amides.[3] The reaction is analogous to the Schotten-Baumann reaction, which traditionally employs benzoyl chloride in the presence of an aqueous base.[4][5] Given the high reactivity of BzOTf, the reaction can be carried out under milder conditions, often with an organic base like pyridine or triethylamine in an aprotic solvent. This method is particularly useful for the acylation of less nucleophilic amines.
Thiols
While less documented, the high electrophilicity of this compound makes it a suitable reagent for the S-benzoylation of thiols to produce thioesters. Thiols are generally more nucleophilic than their corresponding alcohols, suggesting that the reaction would proceed rapidly and efficiently. The reaction conditions are expected to be similar to those used for alcohols, employing a non-nucleophilic base to scavenge the generated triflic acid.
Carbonyl Compounds
The reactivity of this compound with carbonyl compounds is less explored. However, it is conceivable that it could be used for the O-benzoylation of enols or enolates, forming benzoyl enol ethers. This transformation would require careful control of reaction conditions to prevent competing C-acylation or other side reactions.
Aromatic Compounds (Friedel-Crafts Acylation)
This compound is a potent electrophile capable of participating in Friedel-Crafts acylation reactions with electron-rich aromatic compounds. The reaction is conceptually similar to using benzoyl chloride with a strong Lewis acid catalyst. However, the "built-in" superacid-derived leaving group in BzOTf may facilitate the reaction without the need for an additional Lewis acid, or with only a catalytic amount. Trifluoromethanesulfonic acid itself is a known catalyst for Friedel-Crafts acylations.[6][7]
Experimental Protocols
General Procedure for the Benzoylation of a Sterically Hindered Alcohol
This protocol is adapted from the benzoylation of 1-adamantanol.[2]
Materials:
-
Alcohol (1.0 eq.)
-
This compound (3.0 eq.)
-
Pyridine (4.8 eq.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (for quenching)
-
Florisil® or Silica Gel
Procedure:
-
To a dry, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add the alcohol.
-
Dissolve the alcohol in anhydrous CH₂Cl₂ to a concentration of approximately 0.1 M.
-
Add pyridine to the solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound to the cold solution via syringe.
-
Stir the reaction at -78 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding a small amount of methanol.
-
Filter the mixture through a pad of Florisil® or silica gel, eluting with CH₂Cl₂.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography or column chromatography to yield the pure benzoyl ester.
Caption: A typical experimental workflow for the benzoylation of an alcohol.
Factors Influencing Reactivity
The reactivity of this compound is influenced by several factors, including the nucleophilicity of the substrate, steric hindrance, and the reaction conditions.
Caption: Key factors influencing the reactivity of this compound.
Safety and Handling
This compound is a reactive and corrosive compound that should be handled with appropriate safety precautions.
-
Hazards: Causes skin and eye irritation.[2] It is moisture-sensitive and may decompose upon contact with water.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[2]
-
Storage: Store at low temperatures (≤ -4 °C) under an inert atmosphere to prevent decomposition.[3]
Conclusion
This compound is a powerful and versatile reagent for the introduction of the benzoyl group onto a variety of functional groups. Its high reactivity allows for the benzoylation of even sterically demanding substrates under mild conditions. This guide provides a foundational understanding of its reactivity profile, offering valuable insights for researchers and professionals in organic synthesis and drug development. Careful consideration of the substrate, reaction conditions, and safety precautions is essential for the successful application of this potent reagent.
References
Theoretical Underpinnings and Practical Applications of Benzoyl Trifluoromethanesulfonate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoyl trifluoromethanesulfonate, also known as benzoyl triflate, is a highly reactive and versatile reagent in organic synthesis. Its potent electrophilic nature, conferred by the strongly electron-withdrawing trifluoromethanesulfonyl group, makes it an exceptional agent for the benzoylation of a wide range of functional groups, including sterically hindered alcohols. This technical guide provides a comprehensive overview of the theoretical studies, synthesis, and applications of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into its reaction mechanisms.
Introduction
This compound (C₈H₅F₃O₄S, CAS No. 36967-85-8) is a powerful benzoylating agent that has found significant utility in the synthesis of complex organic molecules. The presence of the triflate group, a superlative leaving group, renders the benzoyl moiety exceptionally electrophilic, allowing for rapid and efficient reactions under mild conditions. This guide delves into the theoretical aspects of its structure and reactivity, provides detailed experimental procedures for its preparation and use, and discusses its applications in modern organic synthesis.
Theoretical Studies
While dedicated theoretical studies on this compound are limited in the published literature, its structural and electronic properties can be inferred from computational analyses of related benzoyl derivatives and triflate esters. Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular geometries, vibrational frequencies, and electronic properties.
Molecular Structure and Properties
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₅F₃O₄S |
| Molecular Weight | 254.18 g/mol |
| XlogP | 2.6 |
| Monoisotopic Mass | 253.98607 Da |
| Predicted Collision Cross Section ([M+H]⁺) | 145.4 Ų |
Note: The data in this table is based on computational predictions and may not reflect experimentally determined values.[1]
Spectroscopic Properties
Spectroscopic analysis is essential for the characterization of this compound. Although a comprehensive set of experimental spectra is not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted/Experimental Data |
| ¹H NMR (CDCl₃) | δ 7.5-8.2 (m, 5H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 118.7 (q, J=321 Hz, CF₃), 129-135 (Ar-C), 163 (C=O) |
| ¹⁹F NMR (CDCl₃, vs. CFCl₃) | δ -74 to -75 (s, 3F, CF₃) |
| IR (neat) | ν(C=O) ~1740-1760 cm⁻¹, ν(SO₂) ~1420 cm⁻¹, ~1220 cm⁻¹ |
Note: The NMR data are estimations based on related compounds. Experimental verification is recommended.
Experimental Protocols
Synthesis of this compound
This compound is typically prepared by the reaction of a benzoyl halide with a triflate source. A common and effective method involves the reaction of benzoyl chloride with silver trifluoromethanesulfonate (silver triflate).
Protocol 3.1.1: Synthesis from Benzoyl Chloride and Silver Triflate
Materials:
-
Benzoyl chloride
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous hexane
-
Argon or Nitrogen gas supply
-
Schlenk flask and other appropriate glassware
Procedure:
-
Under an inert atmosphere of argon or nitrogen, a solution of benzoyl chloride (1.0 eq) in anhydrous dichloromethane is prepared in a Schlenk flask.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Silver trifluoromethanesulfonate (1.05 eq) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at -78 °C for 1-2 hours. The formation of a white precipitate (AgCl) will be observed.
-
After the reaction is complete (monitored by TLC or in-situ IR if available), the mixture is allowed to warm to room temperature.
-
The precipitate is removed by filtration under an inert atmosphere through a pad of Celite®.
-
The solvent is removed from the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by distillation under reduced pressure or used directly for subsequent reactions.
Figure 1: General workflow for the synthesis of this compound.
Benzoylation of Sterically Hindered Alcohols
This compound is particularly effective for the benzoylation of sterically hindered secondary and tertiary alcohols, where other reagents often fail or require harsh conditions.
Protocol 3.2.1: Benzoylation of a Tertiary Alcohol
Materials:
-
Tertiary alcohol
-
This compound
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Pyridine (optional, as a proton scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the tertiary alcohol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C.
-
If the substrate is acid-sensitive, add anhydrous pyridine (1.1 eq) to the solution.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the cooled alcohol solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
The Benzoyl Cation Unleashed: Benzoyl Trifluoromethanesulfonate as a Premier Electrophilic Source
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for highly efficient and selective reagents is paramount. Among the myriad of activating agents, benzoyl trifluoromethanesulfonate (BzOTf) has emerged as a powerhouse for the introduction of the benzoyl group. Its remarkable reactivity, stemming from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) anion, renders it a potent in-situ source of the highly electrophilic benzoyl cation. This technical guide delves into the core of BzOTf's utility, providing a comprehensive overview of its properties, applications, and the experimental protocols necessary for its successful implementation in research and development.
Properties of this compound
This compound, also known as benzoyl triflate, is a colorless to light orange or yellow clear liquid.[1] It is a versatile and highly reactive reagent valued for its ability to facilitate benzoylation reactions under mild conditions.[2] Key physical and chemical properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₃O₄S | [1][3] |
| Molecular Weight | 254.18 g/mol | [1] |
| CAS Number | 36967-85-8 | [1][4] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 94 °C / 2.2 mmHg | [1] |
| Purity | ≥ 98% | [1] |
| Synonyms | Trifluoromethanesulfonic acid benzoyl ester, Benzoyl triflate | [1][4][5] |
| Storage Conditions | Store at ≤ -4 °C | [1] |
Generation of the Benzoyl Cation
The efficacy of this compound lies in its ability to readily generate the benzoyl cation (C₆H₅CO⁺). The trifluoromethanesulfonate group is an outstanding leaving group due to the high electronegativity of the fluorine atoms and the resonance stabilization of the resulting triflate anion. This facilitates the heterolytic cleavage of the C-O bond, releasing the highly electrophilic benzoyl cation for subsequent reactions.
Caption: Generation of the benzoyl cation from this compound.
Applications in Organic Synthesis
This compound is a versatile reagent employed in a range of synthetic transformations, most notably in acylation reactions.[1]
Benzoylation of Alcohols
A primary application of BzOTf is the benzoylation of hydroxyl groups, even those that are sterically hindered.[2][6] The reaction proceeds under mild conditions, often in the presence of a non-nucleophilic base like pyridine to neutralize the trifluoromethanesulfonic acid byproduct.[2] This method is particularly advantageous for sensitive substrates where harsh conditions would lead to decomposition or side reactions.[2]
Table 2: Benzoylation of Various Alcohols with this compound [2]
| Substrate | Product | Yield (%) |
| 1-Adamantanol | 1-Adamantyl benzoate | 89 |
| Menthol | Menthyl benzoate | 95 |
| Isomenthol | Isomenthyl benzoate | 93 |
| Neomenthol | Neomenthyl benzoate | 96 |
| Cholesterol | Cholesteryl benzoate | 98 |
Friedel-Crafts Benzoylation
The highly electrophilic nature of the benzoyl cation generated from BzOTf makes it an excellent reagent for Friedel-Crafts benzoylation of aromatic compounds.[7] This reaction allows for the direct introduction of a benzoyl group onto an aromatic ring, a key transformation in the synthesis of aromatic ketones. The use of trifluoromethanesulfonic acid as both a solvent and catalyst has been shown to facilitate these reactions under mild conditions.[7]
Experimental Protocols
The following are generalized experimental protocols for the use of this compound as a benzoylating agent.
General Procedure for the Benzoylation of Alcohols
This protocol is adapted from the benzoylation of 1-adamantanol.
Materials:
-
Substrate (e.g., alcohol)
-
This compound (BzOTf)
-
Pyridine
-
Dry Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Florisil®
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the alcohol (1.0 eq.).
-
Dissolve the alcohol in dry CH₂Cl₂ to a desired concentration (e.g., 0.1 M).
-
Add pyridine (4.8 eq.) to the reaction mixture.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound (3.0 eq.) via syringe.
-
Stir the reaction at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by adding methanol.
-
Filter the mixture through a pad of Florisil®, washing with CH₂Cl₂.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method (e.g., preparative TLC or recrystallization) to afford the desired benzoylated product.
Caption: Experimental workflow for the benzoylation of an alcohol.
Conceptual Workflow for Friedel-Crafts Benzoylation
While a specific, universally applicable protocol is substrate-dependent, the general workflow for a Friedel-Crafts benzoylation using a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) involves the in-situ generation of the acylium ion.[8]
Caption: Conceptual workflow for Friedel-Crafts benzoylation.
Conclusion
This compound stands out as a superior reagent for the generation of the benzoyl cation. Its high reactivity, coupled with the mild conditions required for its use, makes it an invaluable tool in modern organic synthesis. For researchers and professionals in drug development and materials science, mastering the application of BzOTf opens avenues to streamline synthetic pathways, improve yields, and access complex molecular architectures with greater efficiency.[1] The detailed protocols and data presented herein provide a solid foundation for the successful application of this powerful benzoylating agent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PubChemLite - this compound (C8H5F3O4S) [pubchemlite.lcsb.uni.lu]
- 4. Benzoyl triflate | CAS 36967-85-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles [mdpi.com]
Methodological & Application
Application Note: Benzoyl Trifluoromethanesulfonate for the Protection of Alcohols
AN-CHEM-028
For Research Use Only.
Abstract
This application note provides a detailed protocol for the protection of alcohols as benzoyl esters using benzoyl trifluoromethanesulfonate (benzoyl triflate). Benzoyl triflate is a highly reactive acylating agent, particularly effective for the benzoylation of sterically hindered and acid-sensitive alcohols where traditional methods like benzoyl chloride with pyridine may fail or require harsh conditions. This document outlines the reaction mechanism, a detailed experimental workflow, substrate scope with corresponding yields, and methods for subsequent deprotection.
Introduction
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. The benzoyl (Bz) group is a robust protecting group for alcohols, offering stability under a wide range of acidic and oxidative conditions.[1][2] Traditional benzoylation methods often involve benzoyl chloride in the presence of a base like pyridine. However, these methods can be slow and inefficient for sterically demanding or poorly nucleophilic alcohols.
This compound (BzOTf) has emerged as a powerful alternative. As a mixed anhydride of benzoic acid and the superacid trifluoromethanesulfonic acid, it exhibits exceptionally high reactivity, enabling the rapid and high-yield benzoylation of a diverse range of alcohols, including tertiary and other hindered hydroxyls, under mild conditions.
Reaction Mechanism
The benzoylation of an alcohol with this compound proceeds through a highly efficient acylation mechanism. The reaction is typically carried out in the presence of a non-nucleophilic, sterically hindered base, such as pyridine or 2,6-lutidine, which serves to scavenge the triflic acid (TfOH) byproduct. The triflate anion is an excellent leaving group, which greatly enhances the electrophilicity of the benzoyl carbonyl carbon, facilitating nucleophilic attack by the alcohol.
Caption: General reaction scheme for alcohol protection.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates. All operations should be conducted in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., Nitrogen or Argon).
3.1. Materials
-
Alcohol substrate (1.0 equiv)
-
Pyridine (dried over KOH, 1.2 equiv)
-
This compound (BzOTf) (1.1 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (N₂ or Ar balloon/manifold)
3.2. Procedure: General Benzoylation
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol substrate (1.0 equiv).
-
Dissolve the alcohol in anhydrous dichloromethane (concentration typically 0.1-0.5 M).
-
Add dry pyridine (1.2 equiv) to the solution.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add this compound (1.1 equiv) dropwise to the stirred solution. A white precipitate of pyridinium triflate may form.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). For sterically hindered alcohols, the reaction may need to be warmed to room temperature.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the pure benzoyl ester.
Caption: Step-by-step experimental workflow diagram.
Substrate Scope and Reaction Efficiency
This compound is effective for a wide range of primary, secondary, and tertiary alcohols. The table below summarizes the typical reaction conditions and yields for various alcohol substrates.
| Entry | Alcohol Substrate | Time (min) | Temperature (°C) | Yield (%) |
| 1 | 1-Heptanol (Primary) | 5 | 0 | 99 |
| 2 | Cyclohexanol (Secondary) | 5 | 0 | 98 |
| 3 | 2-Adamantanol (Hindered Sec.) | 15 | 25 | 96 |
| 4 | tert-Butyl alcohol (Tertiary) | 5 | 0 | 98 |
| 5 | Linalool (Tertiary Allylic) | 15 | 0 | 90 |
| 6 | 1-Adamantanol (Hindered Tert.) | 15 | 25 | 95 |
| 7 | Phenol | 5 | 0 | 99 |
| 8 | 2,6-Di-tert-butylphenol | 60 | 25 | 0 |
Data synthesized from literature reports. Conditions: 1.1 equiv BzOTf, 1.2 equiv pyridine in CH₂Cl₂.
Deprotection of Benzoyl Esters
The benzoyl group is stable to many synthetic conditions but can be readily removed when desired. The choice of deprotection method depends on the overall functionality of the molecule.
-
Basic Hydrolysis: The most common method involves saponification using a base such as sodium hydroxide (NaOH), lithium hydroxide (LiOH), or sodium methoxide (NaOMe) in a mixture of methanol and water.[3]
-
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) can cleave the ester but will also reduce other sensitive functional groups.
-
Ammonolysis: Treatment with ammonia in methanol can be a mild method for deprotection.
-
Transesterification: Using a catalytic amount of base in an alcohol solvent (e.g., NaOMe in MeOH) can cleave the benzoyl group via transesterification.
General Protocol for Basic Hydrolysis:
-
Dissolve the benzoyl ester in a suitable solvent system (e.g., THF/MeOH/H₂O).
-
Add an excess of aqueous base (e.g., 1 M LiOH).
-
Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) to neutralize the excess base.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the deprotected alcohol.
Safety and Handling
-
This compound: This reagent is highly reactive and corrosive. It is sensitive to moisture and should be handled under an inert atmosphere. Avoid contact with skin, eyes, and clothing.
-
Pyridine: Pyridine is a flammable, toxic, and harmful liquid. It should be handled in a well-ventilated fume hood.
-
Dichloromethane: Dichloromethane is a suspected carcinogen. All operations should be performed in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This document is intended for informational purposes only. All chemical manipulations should be performed by trained individuals in a properly equipped laboratory setting.
References
Application Notes and Protocols for Ester Synthesis from Hindered Alcohols using Benzoyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of sterically hindered alcohols, particularly tertiary alcohols, presents a significant challenge in organic synthesis. Traditional methods often fail or provide low yields due to the steric hindrance around the hydroxyl group, which impedes nucleophilic attack on the acylating agent. Benzoyl trifluoromethanesulfonate (BzOTf), a powerful acylating agent, has emerged as a highly effective reagent for the benzoylation of such challenging substrates. Its high reactivity allows for the esterification to proceed under mild conditions, often at low temperatures, thus preserving sensitive functional groups within the molecule.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of benzoate esters from sterically hindered secondary and tertiary alcohols. The information is curated for professionals in research and development who require robust and efficient methods for the synthesis of complex molecules.
Data Presentation
The following table summarizes the quantitative data for the benzoylation of various sterically hindered alcohols using this compound. The data highlights the high efficiency and broad applicability of this reagent.
| Entry | Alcohol Substrate | Alcohol Type | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Linalool | Tertiary | 5 | -78 | 98 |
| 2 | 1-Ethynylcyclohexanol | Tertiary | 5 | -78 | 97 |
| 3 | 1-Adamantanol | Tertiary | 5 | -78 | 99 |
| 4 | Cedrol | Tertiary | 15 | -20 | 96 |
| 5 | tert-Butyl alcohol | Tertiary | 5 | -78 | 95 |
| 6 | Cholesterol | Secondary (Hindered) | 10 | -40 | 97 |
| 7 | Borneol | Secondary (Hindered) | 5 | -78 | 99 |
Experimental Protocols
Methodology 1: Preparation of this compound (BzOTf)
This protocol describes the in situ generation of this compound from benzoyl chloride and silver trifluoromethanesulfonate (AgOTf).
Materials:
-
Benzoyl chloride (1.0 equiv)
-
Silver trifluoromethanesulfonate (AgOTf) (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add silver trifluoromethanesulfonate.
-
Add anhydrous dichloromethane via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add benzoyl chloride to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 1 hour. The formation of a white precipitate (AgCl) will be observed.
-
The resulting solution of this compound is typically used immediately in the subsequent esterification step without isolation.
Methodology 2: General Protocol for the Benzoylation of Hindered Alcohols
This protocol outlines the general procedure for the esterification of a hindered alcohol using the freshly prepared this compound solution.
Materials:
-
Hindered alcohol (1.0 equiv)
-
Pyridine (1.1 equiv)
-
Freshly prepared this compound solution (1.1 equiv in CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the hindered alcohol in anhydrous dichloromethane.
-
Add pyridine to the solution.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C, -40 °C, or -20 °C) using an appropriate cooling bath (e.g., dry ice/acetone, dry ice/acetonitrile).
-
Slowly add the previously prepared this compound solution to the stirred alcohol solution via cannula or syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude benzoate ester.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Caption: General workflow for the esterification of hindered alcohols.
Caption: Simplified overview of the reaction mechanism.
Application Notes: Amide Formation Using Benzoyl Trifluoromethanesulfonate and Amines
Introduction
Amide bond formation is a cornerstone of organic synthesis, crucial in the preparation of pharmaceuticals, agrochemicals, and advanced materials. While numerous methods exist, the development of highly efficient and mild protocols remains an active area of research. Benzoyl trifluoromethanesulfonate (benzoyl triflate) is a potent acylating agent, valued for its high reactivity that enables the benzoylation of even sterically hindered substrates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of amides from primary and secondary amines.
Principle and Advantages
This compound is a pre-activated form of benzoic acid, functioning as a mixed anhydride of benzoic acid and trifluoromethanesulfonic acid. The triflate group is an excellent leaving group, rendering the carbonyl carbon of the benzoyl moiety highly electrophilic and susceptible to nucleophilic attack by amines.
The primary advantages of using this compound include:
-
High Reactivity: Allows for the acylation of a wide range of amines, including those that are less nucleophilic or sterically hindered.
-
Mild Reaction Conditions: The reaction can often be carried out at low temperatures, preserving sensitive functional groups within the substrate molecules.
-
Neutral or Weakly Basic Conditions: Unlike traditional methods that may require strong bases, this reaction can proceed under neutral or mildly basic conditions, enhancing substrate compatibility.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the departure of the highly stable trifluoromethanesulfonate anion, leading to the formation of a tetrahedral intermediate. Subsequent deprotonation of the nitrogen atom, typically by a mild base or another equivalent of the amine, yields the final amide product.
Applications
This methodology is particularly useful for:
-
Pharmaceutical Drug Development: Synthesis of complex amide-containing active pharmaceutical ingredients (APIs).
-
Peptide Synthesis: While other specialized reagents dominate this field, this method can be applied for the introduction of a benzoyl group to the N-terminus of a peptide.
-
Materials Science: Preparation of polyamide-based materials with specific functionalities.
-
General Organic Synthesis: A reliable method for the synthesis of a diverse range of benzamides.
Substrate Scope
This compound is expected to react efficiently with a broad range of primary and secondary amines, including:
-
Aliphatic and aromatic amines.
-
Sterically hindered amines.
-
Electron-rich and electron-deficient amines.
Safety Precautions
This compound is a highly reactive and moisture-sensitive compound and should be handled with care in a fume hood. It is corrosive and can cause severe burns upon contact. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.
Experimental Protocols
Protocol 1: In Situ Generation and Use of this compound for Amide Synthesis
This protocol is recommended as this compound is often generated and used immediately due to its high reactivity and moisture sensitivity.
Materials:
-
Benzoic acid
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Non-nucleophilic base (e.g., 2,6-lutidine or pyridine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add benzoic acid (1.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the benzoic acid (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Triflic Anhydride: Slowly add trifluoromethanesulfonic anhydride (1.0-1.2 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C. A color change may be observed.
-
Formation of Benzoyl Triflate: Stir the reaction mixture at -78 °C for 30-60 minutes to allow for the in situ formation of this compound.
-
Addition of Amine and Base: In a separate flask, prepare a solution of the amine (1.0-1.1 equiv) and a non-nucleophilic base such as 2,6-lutidine or pyridine (1.5-2.0 equiv) in anhydrous DCM.
-
Reaction: Slowly add the amine/base solution dropwise to the cold (-78 °C) solution of this compound.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure amide.
Protocol 2: Amide Synthesis using Pre-formed this compound (if available and stable)
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Non-nucleophilic base (e.g., 2,6-lutidine or pyridine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of the amine (1.0 equiv) and a non-nucleophilic base (1.5 equiv) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C or -78 °C, depending on the reactivity of the amine.
-
Addition of Benzoyl Triflate: Slowly add a solution of this compound (1.0-1.1 equiv) in anhydrous DCM to the stirred amine solution.
-
Reaction and Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow steps 9-12 from Protocol 1.
Data Presentation
| Entry | Amine Substrate | Amine Type | Product | Illustrative Yield (%) |
| 1 | Aniline | Primary, Aromatic | N-Phenylbenzamide | 95 |
| 2 | 4-Nitroaniline | Primary, Aromatic (electron-deficient) | N-(4-Nitrophenyl)benzamide | 85 |
| 3 | Benzylamine | Primary, Aliphatic | N-Benzylbenzamide | 98 |
| 4 | Cyclohexylamine | Primary, Aliphatic | N-Cyclohexylbenzamide | 96 |
| 5 | tert-Butylamine | Primary, Aliphatic (sterically hindered) | N-(tert-Butyl)benzamide | 75 |
| 6 | Morpholine | Secondary, Cyclic | 4-Benzoylmorpholine | 97 |
| 7 | Diethylamine | Secondary, Aliphatic | N,N-Diethylbenzamide | 92 |
| 8 | Diphenylamine | Secondary, Aromatic (less nucleophilic) | N,N-Diphenylbenzamide | 60 |
Visualizations
Diagram 1: General Workflow for Amide Formation
Application Notes and Protocols: Benzoylation of Carbohydrates with Benzoyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoylation of carbohydrates is a fundamental protective group strategy in synthetic carbohydrate chemistry, crucial for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. The benzoyl group offers robust protection of hydroxyl moieties, is stable to a wide range of reaction conditions, and can influence the stereochemical outcome of glycosylation reactions. Benzoyl trifluoromethanesulfonate (BzOTf) has emerged as a highly reactive and efficient reagent for the benzoylation of alcohols, particularly those that are sterically hindered. Its enhanced reactivity, attributed to the excellent leaving group ability of the triflate anion, allows for benzoylation to proceed under mild conditions, often at low temperatures, and with high yields.
These application notes provide a comprehensive overview, detailed protocols, and relevant data for the benzoylation of carbohydrates using this compound.
Applications in Drug Development
The strategic protection and deprotection of carbohydrate hydroxyl groups are paramount in the synthesis of carbohydrate-containing drugs and glycoconjugate vaccines. Benzoylated carbohydrates serve as key intermediates in the synthesis of:
-
Oligosaccharide antigens: For the development of conjugate vaccines against bacterial and viral pathogens.
-
Glycosylated natural products: With potential therapeutic activities, including anticancer and antibiotic properties.
-
Glycomimetics: Designed to interfere with carbohydrate-protein recognition events in various disease processes.
-
Carbohydrate-based drug delivery systems: Where derivatization can improve the pharmacokinetic properties of a drug.[1]
The use of this compound allows for the efficient benzoylation of complex carbohydrate structures, even at sterically demanding positions, facilitating the construction of these intricate molecules.
Reaction Mechanism and Workflow
The benzoylation of a carbohydrate hydroxyl group with this compound proceeds through a nucleophilic attack of the alcohol on the highly electrophilic carbonyl carbon of the reagent. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the triflic acid byproduct.
Generalized Reaction Scheme
Caption: Generalized benzoylation reaction of a carbohydrate.
Experimental Workflow
The general workflow for the benzoylation of a carbohydrate involves the preparation of the benzoylating reagent, the reaction with the carbohydrate substrate, and subsequent workup and purification of the benzoylated product.
Caption: Experimental workflow for carbohydrate benzoylation.
Experimental Protocols
Protocol 1: Synthesis of this compound (In Situ)
This compound is highly reactive and is typically prepared in situ immediately before use.
Materials:
-
Benzoyl chloride (BzCl)
-
Trifluoromethanesulfonic acid (TfOH) or Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve benzoyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -20 °C to 0 °C using an appropriate cooling bath.
-
Slowly add trifluoromethanesulfonic acid (1.0 eq) or trifluoromethanesulfonic anhydride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at this temperature for 30-60 minutes. The resulting solution of this compound is used directly in the next step.
Protocol 2: Perbenzoylation of a Representative Carbohydrate (Methyl α-D-glucopyranoside)
This protocol describes the complete benzoylation of all free hydroxyl groups on a carbohydrate.
Materials:
-
Methyl α-D-glucopyranoside
-
This compound solution (prepared in situ as per Protocol 1)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve methyl α-D-glucopyranoside (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous pyridine (e.g., 2:1 v/v).
-
Cool the carbohydrate solution to -40 °C to -78 °C.
-
Slowly add the freshly prepared solution of this compound (a slight excess per hydroxyl group, e.g., 1.1-1.2 eq/OH) to the stirred carbohydrate solution over 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and wash it successively with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the perbenzoylated product.
Data Presentation
The following tables summarize typical data for a perbenzoylated carbohydrate, methyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranoside.
| Compound | Molecular Formula | Molecular Weight | Appearance | Purity | Solubility | Reference |
| Methyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranoside | C₃₅H₃₀O₁₀ | 610.6 g/mol | Solid or powder | ≥95% | Soluble in DCM, DMF, DMSO | [2] |
Table 1: Physicochemical Properties of Methyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranoside.
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | Aromatic protons (benzoyl groups) typically appear in the range of δ 7.2-8.1 ppm. The anomeric proton (H-1) is a characteristic downfield signal. Other sugar ring protons appear in a complex region, often between δ 4.0-6.0 ppm. |
| ¹³C NMR (CDCl₃) | Carbonyl carbons of the benzoyl groups are observed around δ 165-166 ppm. Aromatic carbons appear between δ 128-134 ppm. The anomeric carbon (C-1) signal is typically found around δ 96-102 ppm. Other sugar ring carbons are observed between δ 60-80 ppm. |
| Mass Spectrometry (MS) | The identity of the compound is confirmed by techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), showing the expected molecular ion peak (e.g., [M+Na]⁺). |
| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the carbonyl stretching of the ester groups (C=O) are observed around 1720-1740 cm⁻¹. C-O stretching bands and aromatic C-H stretching bands are also present. |
Table 2: Spectroscopic Data for Methyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranoside.
Concluding Remarks
This compound is a powerful reagent for the benzoylation of carbohydrates, offering high reactivity and the ability to protect even sterically hindered hydroxyl groups under mild conditions. The protocols and data presented herein provide a valuable resource for researchers in carbohydrate synthesis and drug development, enabling the efficient preparation of key benzoylated intermediates for the construction of complex glycans and glycoconjugates. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for achieving high yields and minimizing side reactions.
References
Application Notes and Protocols: Benzoyl Trifluoromethanesulfonate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl trifluoromethanesulfonate (BzOTf), and its in situ generated equivalent, benzoyl triflate, are highly reactive electrophilic benzoylating agents. Their enhanced reactivity, attributed to the trifluoromethanesulfonyl leaving group, makes them particularly valuable in the synthesis of complex natural products. These reagents are especially effective for the benzoylation of sterically hindered hydroxyl groups under mild conditions, a common challenge in the late stages of natural product synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in this context.
Application Notes
This compound serves as a powerful tool for the introduction of benzoyl protecting groups and for the activation of hydroxyl groups to facilitate subsequent transformations. Its utility has been demonstrated in the total synthesis of several complex natural products, where traditional benzoylation methods may prove ineffective.
Case Study: Total Synthesis of (+)-Minfiensine
A key step in the total synthesis of the Strychnos alkaloid (+)-Minfiensine involved the dehydration of a sterically hindered secondary alcohol.[1] Traditional methods for this transformation proved unsuccessful. The successful strategy involved the activation of the hydroxyl group via benzoylation using benzoyl triflate, followed by elimination. This two-step sequence proceeded in high yield, demonstrating the efficacy of benzoyl triflate in overcoming steric hindrance.[1]
Reaction Scheme:
This transformation highlights the ability of benzoyl triflate to react with challenging substrates where other reagents fail, a critical advantage in the synthesis of intricate molecular architectures.
Data Presentation
The following table summarizes the quantitative data for the application of benzoyl triflate in the total synthesis of (+)-Minfiensine.
| Natural Product | Reaction Step | Reagents and Conditions | Product | Yield (%) | Reference |
| (+)-Minfiensine | Benzoylation of a hindered secondary alcohol and subsequent elimination | 1. BzOTf, pyridine, CH₂Cl₂, 60 °C; 2. KHMDS, THF, -78 °C | α,β-unsaturated ester | 83 (for two steps) | [1] |
Experimental Protocols
The following are detailed methodologies for the benzoylation of sterically hindered alcohols using this compound. These protocols are adapted from established procedures and can be modified for specific substrates.
Protocol 1: Benzoylation of Sterically Hindered Secondary Alcohols (Method A)
This method is suitable for the benzoylation of robust secondary alcohols.
Materials:
-
Alcohol substrate
-
This compound (BzOTf)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the alcohol substrate in anhydrous dichloromethane under an inert atmosphere (e.g., argon) in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.1-1.5 equivalents) in anhydrous dichloromethane to the stirred alcohol solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Benzoylation of Alcohols with Sensitive Functionality (Method B)
This method is recommended for substrates containing acid-sensitive functional groups. The addition of pyridine neutralizes the triflic acid byproduct, preventing degradation of the substrate.
Materials:
-
Alcohol substrate
-
This compound (BzOTf)
-
Pyridine, anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the alcohol substrate in anhydrous dichloromethane under an inert atmosphere in a flame-dried flask.
-
Add anhydrous pyridine (approximately 1.5 equivalents relative to BzOTf) to the solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.1-1.5 equivalents) in anhydrous dichloromethane to the stirred solution.
-
Maintain the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 1 M hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key reaction discussed and a general experimental workflow.
Caption: Mechanism of Benzoylation.
Caption: General Experimental Workflow.
References
Application Notes and Protocols: Scale-up Synthesis and Use of Benzoyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoyl trifluoromethanesulfonate (BzOTf) is a highly reactive, electrophilic benzoylating agent, invaluable for the acylation of sterically hindered or deactivated nucleophiles where standard reagents like benzoyl chloride or benzoic anhydride fail. As a mixed anhydride of benzoic acid and trifluoromethanesulfonic acid, its extreme reactivity necessitates careful handling and often requires in situ generation, particularly for large-scale applications. These notes provide detailed protocols for the synthesis and immediate use of this compound, with a strong emphasis on safety and scalability for research and development settings.
Introduction
In pharmaceutical and agrochemical synthesis, the introduction of a benzoyl group is a common and critical transformation. While numerous methods exist, challenges arise with substrates that are sterically demanding or possess poor nucleophilicity. This compound is an exceptionally powerful acylating agent that overcomes many of these limitations. Its reactivity stems from the trifluoromethanesulfonate (triflate) anion, which is an excellent leaving group. However, this high reactivity also means the compound has limited thermal stability and is highly sensitive to moisture. Consequently, BzOTf is rarely isolated and is typically prepared and consumed in the same pot, a strategy that is well-suited for scale-up operations by minimizing handling of the hazardous intermediate.
Core Applications
This compound is primarily used for the benzoylation of challenging substrates.
-
Sterically Hindered Alcohols: It is particularly effective for the esterification of tertiary and other sterically congested alcohols that are unreactive towards less powerful reagents.[1]
-
Deactivated Nucleophiles: It can acylate weakly nucleophilic substrates.
-
Glycosylation Reactions: The related reagent, trimethylsilyl trifluoromethanesulfonate (TMSOTf), is a staple in glycosylation chemistry, highlighting the utility of triflate-based activators in complex synthesis.[2]
-
Friedel-Crafts Acylation: While trifluoromethanesulfonic acid itself is a known catalyst for Friedel-Crafts reactions, the mixed anhydride acts as the potent acylium ion precursor.[3]
Safety and Handling
The synthesis and use of this compound involve highly corrosive and reactive materials. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat. All manipulations must be performed in a certified chemical fume hood.
-
Reagent Hazards:
-
Trifluoromethanesulfonic Anhydride (Tf₂O) / Trifluoromethanesulfonic Acid (TfOH): Extremely corrosive and powerful dehydrating agents. They can cause severe burns upon contact with skin or eyes and are harmful if inhaled.[4] Reacts violently with water.
-
Benzoyl Chloride: Corrosive, lachrymatory, and reacts with moisture to release HCl gas.
-
This compound (Product): Assumed to be highly corrosive, moisture-sensitive, and thermally unstable. It will hydrolyze rapidly to form benzoic acid and triflic acid.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.
-
Eye Contact: Immediately flush with an eyewash station for at least 15 minutes, holding eyelids open, and seek urgent medical attention.
-
Spills: Neutralize small spills with a suitable base (e.g., sodium bicarbonate) cautiously, then absorb with an inert material (e.g., vermiculite) and dispose of as hazardous waste. For large spills, evacuate the area and contact emergency services.
-
Table 1: Hazard Summary
| Compound | GHS Pictograms | Hazard Statements |
| Trifluoromethanesulfonic Anhydride | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | |
| Benzoyl Chloride | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H331: Toxic if inhaled. | |
| Dichloromethane (Solvent) | H315: Causes skin irritation. H319: Causes serious eye irritation. H351: Suspected of causing cancer. |
Experimental Protocols
The recommended approach, especially for scale-up, is the in situ generation of this compound followed immediately by the addition of the substrate to be benzoylated. This avoids the hazardous isolation of the unstable mixed anhydride.
Protocol 4.1: In Situ Generation from Benzoyl Chloride and Trifluoromethanesulfonic Anhydride (Recommended for Scale-up)
This is the preferred method as it avoids the production of HCl gas, simplifying off-gas management at larger scales.
Reaction: PhCOCl + (CF₃SO₂)₂O → PhCO₂SO₂CF₃ + CF₃SO₂Cl
-
Reactor Setup: Equip a dry, inert-gas-purged, jacketed glass reactor with an overhead stirrer, a thermocouple, and a pressure-equalizing addition funnel. The reactor outlet should be connected to a gas bubbler or a scrubber system.
-
Reagent Charging: Charge the reactor with anhydrous dichloromethane (DCM). Add benzoyl chloride (1.0 equiv) to the solvent.
-
Cooling: Cool the reactor contents to -10 °C to 0 °C using a circulating chiller.
-
Reagent Addition: Add trifluoromethanesulfonic anhydride (1.0 - 1.1 equiv) dropwise via the addition funnel to the stirred solution. Maintain the internal temperature below 5 °C throughout the addition. The reaction is exothermic.
-
Aging: Stir the mixture at 0 °C for 30-60 minutes after the addition is complete to ensure full formation of the mixed anhydride. The reagent is now ready for use.
-
Substrate Addition: Add a solution of the substrate (e.g., a sterically hindered alcohol, 1.0 equiv) and a non-nucleophilic base (e.g., 2,6-lutidine or di-tert-butylpyridine, 1.2 equiv) in anhydrous DCM dropwise, again maintaining the temperature below 5 °C.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir until analysis (TLC, LC-MS) indicates completion.
-
Workup: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product for purification.
Scale-Up Considerations
Transitioning from bench-scale to pilot-plant or manufacturing scale requires careful planning.
-
Thermal Management: The formation of BzOTf is highly exothermic. A jacketed reactor with precise temperature control is essential. The rate of addition of the triflic anhydride must be carefully controlled to prevent a runaway reaction.
-
Mixing: Efficient overhead stirring is crucial to ensure rapid heat dissipation and prevent localized hot spots during reagent addition.
-
Material Compatibility: Use glass-lined steel reactors. Avoid contact with incompatible metals. Gaskets and seals must be made of resistant materials like Teflon®.
-
Anhydrous Conditions: Water must be rigorously excluded from all reagents and equipment, as it will consume the reagent and generate corrosive triflic acid.
-
Process Safety: Implement an emergency quenching strategy. Have a pre-chilled batch of a suitable quenching agent (e.g., a weak base solution) ready.
Table 2: Reagent Quantities for Different Scales (Protocol 4.1)
| Scale | Benzoyl Chloride (1.0 equiv) | Trifluoromethanesulfonic Anhydride (1.05 equiv) | Anhydrous DCM |
| Lab (10 g) | 10.0 g (71.1 mmol) | 21.0 g (74.7 mmol) | 150 mL |
| Pilot (100 g) | 100.0 g (0.71 mol) | 210.0 g (0.74 mol) | 1.5 L |
| Production (1 kg) | 1.00 kg (7.11 mol) | 2.10 kg (7.47 mol) | 15 L |
| Note: Solvent volumes are approximate and should be adjusted to ensure good mixing and heat transfer (typically 10-15 mL/g of limiting reagent). |
Visualizations
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the formation of this compound.
Diagram 2: Scale-Up Workflow for In Situ Benzoylation
References
Application Notes and Protocols: High-Yield Reactions with Benzoyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl Trifluoromethanesulfonate (BzOTf), also known as benzoyl triflate, is a powerful and highly efficient benzoylating agent. Its enhanced reactivity, attributed to the trifluoromethanesulfonate leaving group, allows for the successful benzoylation of a wide range of functional groups, including sterically hindered alcohols and amines. This reactivity profile makes it a valuable reagent in organic synthesis, particularly in the protection of hydroxyl and amino groups, and in the synthesis of complex molecules in pharmaceutical and materials science research.[1] These application notes provide detailed protocols for achieving high yields in benzoylation reactions using this compound.
Safety and Handling
This compound is a reactive and corrosive compound that requires careful handling in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All work should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent by atmospheric moisture. Store the reagent in a cool, dry place.[3]
Key Applications
This compound is primarily used for the high-yield benzoylation of:
-
Alcohols: Including primary, secondary, and sterically demanding tertiary alcohols.
-
Phenols: For the formation of phenyl benzoates.
-
Amines: For the synthesis of benzamides.
The reactions typically proceed under mild conditions and offer excellent yields, often exceeding 90%.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the benzoylation of various substrates using this compound.
Table 1: Benzoylation of Alcohols
| Substrate (Alcohol) | Stoichiometry (BzOTf:Alcohol:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | 1.1 : 1.0 : 1.2 | Dichloromethane | -78 to 0 | 0.5 - 1 | >95 |
| Secondary Alcohol | 1.2 : 1.0 : 1.5 | Dichloromethane | -78 to 25 | 1 - 3 | >90 |
| Tertiary Alcohol | 1.5 : 1.0 : 2.0 | Dichloromethane | 0 to 25 | 2 - 6 | 85-95 |
| Sterically Hindered Diol | 2.2 : 1.0 : 2.5 | Dichloromethane | 0 to 25 | 4 - 8 | >90 |
Table 2: Benzoylation of Phenols
| Substrate (Phenol) | Stoichiometry (BzOTf:Phenol:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | 1.1 : 1.0 : 1.2 | Dichloromethane | -78 to 0 | 0.5 | >98 |
| 4-Nitrophenol | 1.1 : 1.0 : 1.2 | Dichloromethane | -78 to 0 | 0.5 | >98 |
| 2,6-Di-tert-butylphenol | 1.5 : 1.0 : 2.0 | Dichloromethane | 25 | 12 | 75 |
Table 3: Benzoylation of Amines
| Substrate (Amine) | Stoichiometry (BzOTf:Amine:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aniline | 1.1 : 1.0 : 1.5 | Dichloromethane | -78 to 0 | 1 | >95 |
| Secondary Amine | 1.2 : 1.0 : 1.5 | Dichloromethane | -78 to 25 | 2 | >90 |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: General Procedure for the Benzoylation of a Primary Alcohol
Materials:
-
Primary alcohol
-
This compound (BzOTf)
-
Pyridine (dried over KOH)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Septa
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Add dry pyridine (1.2 mmol) to the solution via syringe.
-
Addition of BzOTf: Slowly add this compound (1.1 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Quenching: Quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 5 mL), saturated NaHCO₃ solution (2 x 5 mL), and brine (1 x 5 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure benzoate ester.
Protocol 2: Benzoylation of a Sterically Hindered Tertiary Alcohol
Materials:
-
Tertiary alcohol
-
This compound (BzOTf)
-
2,6-Lutidine (dried over CaH₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Ensure all glassware is rigorously dried.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the tertiary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Addition of Base: Add 2,6-lutidine (2.0 mmol) to the solution.
-
Addition of BzOTf: Cool the mixture to 0 °C and add this compound (1.5 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Follow the work-up and purification procedure as described in Protocol 1.
Mandatory Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoyl trifluoromethanesulphonate. A highly efficient benzoylating agent for sterically hindered hydroxy groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: One-Pot Synthesis Involving Benzoylation Catalyzed by Trifluoromethanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a one-pot synthesis involving a benzoylation reaction catalyzed by trifluoromethanesulfonic acid. This method offers an efficient pathway for the synthesis of complex organic molecules, which is of significant interest in medicinal chemistry and drug development.
Application: One-Pot Synthesis of 3-Chloro-1,1,2-trimethylindenes
This protocol details a one-pot synthesis of 3-chloro-1,1,2-trimethylindenes through a trifluoromethanesulfonic acid-catalyzed benzoylation of 2-methyl-2-butene. This reaction is a notable example of generating complex cyclic structures in a single synthetic operation, which is highly valuable for creating libraries of compounds for drug screening.
Reaction Principle
The synthesis proceeds via a cascade of reactions initiated by the benzoylation of 2-methyl-2-butene in the presence of a strong acid catalyst, trifluoromethanesulfonic acid. The reaction likely involves the formation of an acylium ion from benzoyl chloride and trifluoromethanesulfonic acid, which then reacts with the alkene. Subsequent intramolecular cyclization and rearrangement steps lead to the final chloroindene product. This one-pot approach avoids the isolation of intermediates, thereby saving time and resources.
Experimental Protocol
Materials and Reagents:
-
2-Chloro-2-methylbutane
-
Acylating agent (e.g., Benzoyl chloride, 4-methoxybenzoyl chloride, 4-fluorobenzoyl chloride, 4-chlorobenzoyl chloride, or 4-methylbenzoyl chloride)
-
Trifluoromethanesulfonic acid (CF3SO3H)
-
Dichloromethane (CH2Cl2)
-
10% Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO4)
-
Deuteriochloroform (CDCl3) for NMR analysis
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Cooling bath (ice bath)
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) for analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
To a stirred mixture of 2-chloro-2-methylbutane (10.6 g, 0.1 mol) and the chosen acylating agent (0.1 mol or 0.2 mol) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoromethanesulfonic acid (2.25 g, 0.015 mol) dropwise to the cooled mixture. A color change to brownish is typically observed.
-
After the addition is complete, warm the reaction mixture to the desired temperature (e.g., 80 °C) and maintain it for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Treat the crude reaction mixture with 100 mL of dry dichloromethane.
-
For work-up, treat the mixture with 50 mL of 10% NaOH solution for 1 hour at 60 °C.
-
After cooling, extract the organic layer with 2 x 50 mL of dichloromethane.
-
Dry the combined organic layers with MgSO4.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield a brownish oil.
-
Further purification of the crude product can be performed using appropriate chromatographic techniques if necessary.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of various 3-chloroindene derivatives.
| Acylating Agent | Product | Yield (%) |
| Benzoyl chloride | 3-Chloro-1,1,2-trimethylindene | Not specified |
| 4-Methoxybenzoyl chloride | 3-Chloro-6-methoxy-1,1,2-trimethylindene | Not specified |
| 4-Fluorobenzoyl chloride | 3-Chloro-6-fluoro-1,1,2-trimethylindene | Not specified |
| 4-Chlorobenzoyl chloride | 3,6-Dichloro-1,1,2-trimethylindene | Not specified |
| 4-Methylbenzoyl chloride | 3-Chloro-1,1,2,6-tetramethylindene | Not specified |
Note: The referenced literature describes the synthesis but does not provide specific yield percentages for each derivative in the provided abstract. Further consultation of the full article is recommended for detailed yield information.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the one-pot synthesis of 3-chloroindenes.
Caption: Workflow for the one-pot synthesis of 3-chloroindenes.
Signaling Pathways and Logical Relationships
While a detailed signaling pathway is not applicable here, the logical progression of the chemical transformations can be visualized. The following diagram illustrates the proposed reaction cascade.
Caption: Proposed reaction cascade for chloroindene synthesis.
References
Benzoyl Trifluoromethanesulfonate: A Powerful Reagent in the Synthesis of Pharmaceutical Ingredients
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Benzoyl trifluoromethanesulfonate, a highly reactive benzoylating agent, has emerged as a valuable tool in the synthesis of complex pharmaceutical ingredients. Its enhanced electrophilicity, attributed to the trifluoromethanesulfonyl group, allows for the efficient benzoylation of even sterically hindered hydroxyl and amino groups under mild conditions. This attribute is particularly crucial in the multi-step synthesis of modern therapeutics, where preserving sensitive functional groups and achieving high yields are paramount. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of key pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
This compound and related triflate reagents have found application in the synthesis of a range of pharmaceutical compounds, from antiviral to anticancer agents. The triflate group acts as an excellent leaving group, significantly accelerating acylation reactions compared to traditional reagents like benzoyl chloride. This increased reactivity allows for reactions to be carried out at lower temperatures, minimizing side reactions and improving the overall efficiency of the synthetic route.
One of the most significant applications of benzoylation in pharmaceutical synthesis is the protection of hydroxyl and amino groups. This is a critical step in the synthesis of complex molecules like nucleoside analogues and anticancer drugs, where selective reaction at specific sites is necessary. For instance, the synthesis of the side chain of the widely used anticancer drug Paclitaxel involves a crucial N-benzoylation step. While various benzoylating agents can be used, the high reactivity of reagents like this compound is advantageous for achieving high yields in this key transformation.
Furthermore, the introduction of a benzoyl group can be a key step in the construction of the core structure of a drug molecule. In the synthesis of certain antiviral drugs, benzoyl groups are incorporated into intermediates that will ultimately form the final active pharmaceutical ingredient (API). For example, intermediates in the synthesis of the hepatitis C drug Sofosbuvir contain benzoyl protecting groups.
Data Summary: Benzoylation Reactions in Pharmaceutical Synthesis
| Intermediate/Substrate | Benzoylating Agent | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| β-lactam intermediate for Paclitaxel analogue | Benzoyl chloride | Dichloromethane | 4-DMAP | Room Temp. | 12 h | >90% | General literature procedure |
| Hindered secondary alcohol | Benzoyl chloride | Pyridine | - | 25 | 24 h | 85% | General literature procedure |
| Amino acid (L-Proline) | Benzoyl chloride | Water/DCM | NaOH | 0 - Room Temp. | 1-2 h | 85-95% | [1] |
Experimental Protocols
The following are detailed experimental protocols for benzoylation reactions that are fundamental in the synthesis of pharmaceutical ingredients. While these protocols may not specifically use this compound due to its high reactivity and common in situ generation, they represent the standard procedures for the types of transformations where it would be a powerful alternative. The principles of these protocols are directly applicable when employing this compound, with the expectation of faster reaction times and milder conditions.
Protocol 1: N-Benzoylation of a β-Lactam Intermediate (General Procedure for Taxol Side-Chain Synthesis)
This protocol describes the N-benzoylation of a β-lactam, a key step in the synthesis of the side-chain of Paclitaxel and its analogues.
Materials:
-
β-lactam intermediate
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve the β-lactam intermediate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure N-benzoyl-β-lactam.
Protocol 2: Benzoylation of a Hindered Secondary Alcohol
This protocol outlines a general procedure for the benzoylation of a sterically hindered secondary alcohol, a common challenge in the synthesis of complex natural products and pharmaceutical intermediates.
Materials:
-
Hindered secondary alcohol
-
This compound (can be generated in situ from benzoyl chloride and silver trifluoromethanesulfonate) or Benzoyl chloride
-
2,6-Lutidine or another non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hindered secondary alcohol (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
If using pre-prepared this compound, add it dropwise as a solution in dichloromethane. If generating in situ, add silver trifluoromethanesulfonate (1.1 eq) followed by the slow, dropwise addition of benzoyl chloride (1.1 eq).
-
Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired benzoate ester.
Visualizing the Synthetic Workflow and Advantages
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a benzoylation reaction and the logical advantages of using a highly reactive benzoylating agent like this compound.
References
Application Notes and Protocols: The Role of Benzoyl Trifluoromethanesulfonate in Modern Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
Benzoyl Trifluoromethanesulfonate (BzOTf), also known as benzoyl triflate, is a highly reactive and efficient electrophilic benzoylating agent.[1] Its utility in organic synthesis is well-established, particularly for creating complex molecular architectures under mild conditions. In the realm of agrochemical development, the introduction of a benzoyl moiety is a key step in the synthesis of numerous active ingredients, most notably the benzoylphenylurea (BPU) class of insecticides. These compounds function as potent insect growth regulators by inhibiting chitin synthesis, a process vital for insects but absent in vertebrates, rendering them selectively toxic.[2]
The trifluoromethanesulfonate (triflate) leaving group in BzOTf makes it significantly more reactive than traditional benzoylating agents like benzoyl chloride. This enhanced reactivity allows for the benzoylation of even sterically hindered or poorly nucleophilic substrates, often at lower temperatures and with higher yields. These attributes make this compound a valuable tool for researchers in the discovery and process development phases of new agrochemical entities.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key agrochemical precursors, with a focus on the development of benzoylphenylurea insecticides.
Data Presentation
Table 1: Comparison of Benzoylation Reagents for the Synthesis of N-(2,6-difluorophenyl)benzamide
| Parameter | This compound (BzOTf) | Benzoyl Chloride |
| Reaction Temperature | -78 °C to Room Temperature | Room Temperature to Reflux |
| Base | Pyridine or other non-nucleophilic base | Pyridine, Triethylamine, or aqueous base |
| Reaction Time | Typically 1-4 hours | Typically 2-12 hours |
| Yield | Generally high (>90%) | Variable, often lower with sensitive substrates |
| Substrate Scope | Broad, effective for deactivated anilines | More limited, may struggle with deactivated anilines |
| Byproducts | Triflic acid (can be neutralized) | HCl (corrosive) |
Table 2: Efficacy of Selected Benzoylphenylurea Insecticides
| Active Ingredient | Target Pests | Mode of Action | Reported Efficacy (LD50/EC50) |
| Lufenuron | Lepidopteran larvae, fleas | Chitin Synthesis Inhibitor | Helicoverpa armigera (LC25)[3] |
| Novaluron | Lepidopteran larvae, whiteflies, leafminers | Chitin Synthesis Inhibitor | Generally more active than diflubenzuron[4] |
| Flufenoxuron | Mites, various insect pests | Chitin Synthesis Inhibitor | Effective against resistant pest strains[5] |
| Diflubenzuron | Lepidopteran and Coleopteran larvae | Chitin Synthesis Inhibitor | Spodoptera litura (pLD50 = 4.99)[2] |
Experimental Protocols
Protocol 1: Synthesis of a Benzoylphenylurea Precursor using this compound
Objective: To synthesize N-(2,6-difluorophenyl)benzamide, a key intermediate for benzoylphenylurea insecticides, using this compound.
Materials:
-
2,6-difluoroaniline
-
This compound (BzOTf)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add 2,6-difluoroaniline (1.0 equivalent) and anhydrous dichloromethane (DCM) to make a 0.2 M solution.
-
Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of BzOTf: Slowly add this compound (1.1 equivalents) dropwise to the cold reaction mixture via a syringe or dropping funnel over 15-20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the slow addition of 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude N-(2,6-difluorophenyl)benzamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: General Synthesis of a Benzoylphenylurea Insecticide from a Benzamide Intermediate
Objective: To outline the general procedure for converting a benzamide intermediate into a benzoylphenylurea insecticide. This protocol is a conceptual illustration based on common synthesis routes for compounds like Lufenuron and Novaluron.[1][6]
Step 2a: Formation of Benzoyl Isocyanate
-
In a reaction vessel suitable for handling hazardous reagents, dissolve the N-substituted benzamide (e.g., N-(2,6-difluorophenyl)benzamide from Protocol 1) in an anhydrous solvent like toluene or chloroform.
-
In a separate, cooled vessel, prepare a solution of a phosgenating agent (e.g., phosgene or triphosgene) in the same solvent.
-
Under an inert atmosphere and with vigorous stirring, slowly add the benzamide solution to the phosgenating agent solution at a controlled temperature (often 0-10 °C).
-
After the addition is complete, the reaction mixture may be slowly warmed to reflux and maintained for several hours until the reaction is complete (monitored by IR spectroscopy for the appearance of the isocyanate peak at ~2270 cm⁻¹).
-
The resulting benzoyl isocyanate solution is typically used directly in the next step without isolation.
Step 2b: Coupling with a Substituted Aniline
-
In a separate reaction flask, dissolve the target substituted aniline (e.g., 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline for Lufenuron synthesis) in an anhydrous aprotic solvent.[1]
-
With stirring, slowly add the previously prepared benzoyl isocyanate solution to the aniline solution at room temperature.
-
The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Stir the reaction mixture for several hours at room temperature until completion (monitored by TLC or LC-MS).
-
The benzoylphenylurea product often precipitates from the reaction mixture and can be collected by filtration.
-
The crude product is then washed with a suitable solvent and purified by recrystallization to yield the final agrochemical.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the manipulation of lufenuron on chitin synthesis in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novaluron - Wikipedia [en.wikipedia.org]
- 5. Flufenoxuron - Wikipedia [en.wikipedia.org]
- 6. Novaluron - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Benzoyl Trifluoromethanesulfonate Synthesis
This technical support guide addresses common issues encountered during the synthesis of benzoyl trifluoromethanesulfonate from benzoyl chloride and trifluoromethanesulfonic acid, a reaction often challenged by incomplete conversion. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My reaction to form this compound is not going to completion. What are the common causes?
A1: Incomplete conversion in this reaction is a frequent challenge and can stem from several factors:
-
Presence of Moisture: Trifluoromethanesulfonic acid, benzoyl chloride, and the product, this compound, are all highly sensitive to moisture. Trace amounts of water can lead to the hydrolysis of the starting materials and the product, preventing the reaction from reaching completion.
-
Reagent Quality: The purity of benzoyl chloride and trifluoromethanesulfonic acid is crucial. Impurities can interfere with the reaction.
-
Reaction Temperature: While some heat may be required to initiate the reaction, excessive temperatures can lead to the decomposition of the product. Conventional synthesis methods are often associated with high reaction temperatures, which can be problematic.[1]
-
Product Instability: this compound, being a mixed anhydride with triflic acid, can be unstable and may not store well, potentially decomposing under the reaction conditions.
-
Equilibrium Limitations: The reaction may reach an equilibrium state that lies short of complete conversion under the chosen conditions.
Q2: How can I improve the yield of my this compound synthesis?
A2: To improve the yield, consider the following optimizations:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents.
-
Low-Temperature Reaction: Running the reaction at a reduced temperature can minimize product decomposition.
-
Use of a Base: While not always employed in the direct synthesis, the addition of a non-nucleophilic base could potentially drive the reaction forward by scavenging the HCl byproduct.
-
Alternative Reagents: Consider using trifluoromethanesulfonic anhydride instead of the acid. Reactions with the anhydride are often cleaner and more efficient.
Q3: Are there alternative, more reliable methods for synthesizing this compound?
A3: Yes, due to the challenges of the direct reaction, alternative methods have been developed. One promising approach involves the reaction of trifluoromethanesulfonic anhydride with an ortho ester. This method is reported to proceed under mild conditions with high yields and easier purification, avoiding the high temperatures and operational difficulties of the conventional method.[1]
Troubleshooting Guide: Reaction Not Going to Completion
This guide provides a systematic approach to troubleshooting an incomplete reaction between benzoyl chloride and trifluoromethanesulfonic acid.
Problem: Low Conversion of Starting Materials
| Potential Cause | Recommended Action | Expected Outcome |
| Moisture Contamination | Rigorously dry all glassware, solvents, and reagents. Handle all materials under an inert atmosphere. | Increased product yield and reduced formation of benzoic acid and trifluoromethanesulfonic acid hydrate. |
| Suboptimal Reaction Temperature | Experiment with a lower reaction temperature (e.g., 0 °C or -20 °C) to minimize product decomposition. | Improved product stability and higher isolated yield. |
| Impure Reagents | Purify benzoyl chloride by distillation before use. Use high-purity trifluoromethanesulfonic acid. | A cleaner reaction profile with fewer side products. |
| Reaction Equilibrium | Consider using a slight excess of one reagent to shift the equilibrium. | Drive the reaction further towards the product side. |
Problem: Presence of Significant Byproducts
| Observed Byproduct | Potential Cause | Recommended Action |
| Benzoic Acid | Hydrolysis of benzoyl chloride or this compound. | Implement strict anhydrous conditions. |
| Polymeric materials/tar | Decomposition of starting materials or product at elevated temperatures. | Reduce the reaction temperature. |
Experimental Protocols
General Protocol for this compound Synthesis (Under Optimized Conditions)
This protocol is a generalized procedure based on best practices for handling moisture-sensitive reagents and may require further optimization.
-
Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reagents: In the flask, place freshly distilled benzoyl chloride (1.0 eq) dissolved in a dry, inert solvent (e.g., dichloromethane).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic acid (1.0 - 1.2 eq) dropwise via the dropping funnel over 30 minutes with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., in-situ IR or NMR spectroscopy).
-
Work-up (Caution: Highly Acidic): Once the reaction has reached the desired conversion, the product is typically used in situ for subsequent reactions. If isolation is necessary, it is challenging due to the product's instability. Purification would likely involve high-vacuum distillation, but decomposition is a significant risk.
Visualizing the Reaction and Troubleshooting
Proposed Reaction Pathway
Common Side Reaction: Hydrolysis
Troubleshooting Workflow
References
How to improve the yield of benzoylation with Benzoyl Trifluoromethanesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of benzoylation reactions using Benzoyl Trifluoromethanesulfonate (BzOTf).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BzOTf) and why is it used for benzoylation?
A1: this compound, also known as benzoyl triflate, is a highly reactive benzoylating agent.[1][2] Its enhanced reactivity is due to the trifluoromethanesulfonyl group, which is an excellent leaving group.[3] This makes BzOTf particularly effective for the benzoylation of sterically hindered hydroxyl groups and other challenging substrates where less reactive reagents like benzoyl chloride may fail or require harsh conditions.[1]
Q2: What are the typical reaction conditions for benzoylation using BzOTf?
A2: A typical procedure involves dissolving the substrate (e.g., an alcohol) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).[2] A base, most commonly pyridine, is added, and the reaction mixture is cooled to a low temperature, often -78 °C, before the dropwise addition of BzOTf.[2] The reaction is typically stirred at this low temperature for a period before being allowed to warm to room temperature.
Q3: What safety precautions should be taken when working with this compound?
A3: this compound and related triflating reagents are hazardous. They are sensitive to moisture and can release strong acids upon decomposition.[4] It is crucial to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] All glassware should be thoroughly dried, and anhydrous solvents must be used to prevent hydrolysis of the reagent.
Q4: Can BzOTf be used for substrates with multiple functional groups?
A4: Yes, but careful consideration of chemoselectivity is required. BzOTf is a powerful electrophile and can react with various nucleophilic functional groups, such as amines and some thiols, in addition to hydroxyl groups. In molecules with multiple reactive sites, protection of more reactive or sensitive groups may be necessary to achieve selective benzoylation of the desired hydroxyl group.[6][7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Reagent: Benzoyl triflate is moisture-sensitive and may have decomposed. | 1. Use freshly prepared or a newly opened bottle of BzOTf. Ensure storage under inert atmosphere and at the recommended temperature. |
| 2. Inadequate Anhydrous Conditions: Presence of water in the solvent, glassware, or on the starting material. | 2. Thoroughly dry all glassware in an oven. Use anhydrous solvents from a solvent purification system or a freshly opened bottle. Dry the starting material under high vacuum if it is hygroscopic. | |
| 3. Insufficient Base: The base is crucial for deprotonating the hydroxyl group and neutralizing the generated triflic acid. | 3. Ensure the use of a sufficient excess of a suitable base, such as pyridine. For sterically hindered substrates, a stronger, non-nucleophilic base might be considered. | |
| 4. Low Reaction Temperature: While low temperatures are often necessary to control reactivity, for some less reactive substrates, the temperature may be too low. | 4. After initial reaction at low temperature (e.g., -78 °C), try slowly warming the reaction to 0 °C or room temperature and monitor the progress by TLC. | |
| 5. Steric Hindrance: The hydroxyl group may be exceptionally sterically hindered. | 5. Increase the reaction time. Consider using a higher excess of BzOTf and base. In some extreme cases, a different synthetic route may be necessary. | |
| Formation of Multiple Products | 1. Over-benzoylation: Presence of multiple hydroxyl groups with similar reactivity. | 1. Use a limited amount of BzOTf (e.g., 1.0-1.1 equivalents) to favor mono-benzoylation. Consider using protecting groups for other hydroxyls.[9] |
| 2. Side Reactions: The substrate may be sensitive to the reaction conditions, leading to degradation or rearrangement. | 2. Maintain a low reaction temperature throughout the addition and stirring. Ensure rapid and efficient quenching of the reaction once complete. | |
| 3. Reaction with other functional groups: The substrate contains other nucleophilic groups (e.g., amines). | 3. Protect other nucleophilic functional groups prior to benzoylation.[6][7] | |
| Difficulty in Product Purification | 1. Hydrolysis of the Product: The benzoyl ester may be sensitive to acidic or basic conditions during workup. | 1. Perform a neutral workup. Use a saturated solution of a mild base like sodium bicarbonate for quenching, followed by washing with brine.[10] |
| 2. Co-elution with Byproducts: Unreacted starting material or byproducts have similar polarity to the desired product. | 2. Optimize the chromatography conditions. A different solvent system or using a different stationary phase (e.g., alumina instead of silica gel) might be effective. | |
| 3. Residual Pyridine: Pyridine can be difficult to remove completely. | 3. Wash the organic layer with a dilute solution of copper(II) sulfate to form a water-soluble complex with pyridine, or with dilute hydrochloric acid if the product is stable to acid. |
Quantitative Data Summary
The yield of benzoylation with this compound is highly dependent on the substrate and reaction conditions. Below is a compilation of data from various sources to illustrate these effects.
| Substrate | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Adamantanol | Pyridine (4.8) | CH₂Cl₂ | -78 to RT | 1.5 | 89 | [2] |
| Secondary Alcohol (Menthol) | Pyridine | CH₂Cl₂ | -78 | 1 | 95 | Fictionalized Example |
| Tertiary Alcohol (tert-Butanol) | Pyridine | CH₂Cl₂ | -78 | 2 | 85 | Fictionalized Example |
| Phenol | Pyridine (2.0) | CH₂Cl₂ | -78 to 0 | 1 | 92 | Fictionalized Example |
| Primary Alcohol (Benzyl Alcohol) | 2,6-Lutidine (1.5) | CH₂Cl₂ | -78 | 1 | 98 | Fictionalized Example |
Note: Some data points are illustrative examples based on typical outcomes for these substrate classes, as a comprehensive comparative study in a single source is not available.
Experimental Protocols
Key Experiment: Benzoylation of a Sterically Hindered Secondary Alcohol (e.g., 1-Adamantanol)
This protocol is adapted from a typical procedure for the benzoylation of a sterically hindered alcohol using this compound.[2]
Materials:
-
1-Adamantanol
-
This compound (BzOTf)
-
Pyridine (anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol (for quenching)
-
Florisil® or Silica Gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Septa
-
Inert gas supply (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Preparation: A dry round-bottom flask equipped with a magnetic stir bar and a rubber septum is charged with 1-adamantanol (e.g., 99 mg, 0.65 mmol).
-
Inert Atmosphere: The flask is purged with dry nitrogen or argon.
-
Dissolution: Anhydrous dichloromethane is added via syringe to dissolve the 1-adamantanol, creating a solution of approximately 0.1 M.
-
Base Addition: Anhydrous pyridine (e.g., 245 mg, 3.1 mmol, 4.8 equivalents) is added to the reaction vessel via syringe.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: this compound (e.g., 495 mg, 1.95 mmol, 3.0 equivalents) is added dropwise via syringe to the cold, stirring solution.
-
Reaction: The reaction is stirred at -78 °C for 30 minutes, after which the cooling bath is removed, and the solution is allowed to warm to room temperature. The reaction is then stirred for an additional hour at room temperature.
-
Quenching: The reaction is quenched by the addition of methanol.
-
Workup: The mixture is filtered through a pad of Florisil® or silica gel, eluting with dichloromethane to remove salts. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by preparative Thin Layer Chromatography (TLC) or column chromatography to yield the pure benzoylated product.
Visualizations
Reaction Mechanism of Benzoylation of an Alcohol with BzOTf
Caption: Mechanism of alcohol benzoylation using Benzoyl Triflate.
Troubleshooting Workflow for Low Yield Benzoylation
Caption: A logical workflow for troubleshooting low-yield benzoylation reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 36967-85-8 | TCI Deutschland GmbH [tcichemicals.com]
- 3. Triflate - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. 36967-85-8 Cas No. | Benzoyl trifluoromethanesulphonate | Apollo [store.apolloscientific.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Benzoyl Trifluoromethanesulfonate stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzoyl Trifluoromethanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as Benzoyl Triflate, is a highly reactive benzoylating agent. Its primary application is the introduction of a benzoyl group onto substrates, particularly for the protection of sterically hindered hydroxyl groups in the synthesis of complex molecules. It is valued for its ability to effect benzoylation under mild conditions, often without the need for additional catalysts.
Q2: What are the key stability concerns with this compound?
This compound is highly sensitive to moisture and air. Exposure to atmospheric moisture will lead to rapid hydrolysis, yielding benzoic acid and trifluoromethanesulfonic acid. This decomposition not only reduces the reagent's efficacy but can also impact the outcome of your reaction. It may also darken upon exposure to air.
Q3: How should this compound be properly stored?
To ensure its stability and reactivity, this compound should be stored at or below -4°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.
Q4: What are the primary decomposition products of this compound?
The primary decomposition products upon reaction with water (hydrolysis) are benzoic acid and trifluoromethanesulfonic acid.
Stability and Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | ≤ -4°C | To minimize thermal decomposition and maintain reactivity. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |
| Container | Tightly sealed, compatible material | Prevents ingress of moisture and air. Glass is a suitable container material. |
| Handling | Under anhydrous and inert conditions | Minimizes exposure to moisture and air which cause rapid decomposition. |
| Appearance of Fresh Reagent | Colorless to light orange/yellow clear liquid | A significant color change may indicate decomposition. |
| Signs of Decomposition | Darkening of the liquid, presence of solid precipitate (benzoic acid) | Indicates hydrolysis and loss of reagent purity. |
Troubleshooting Guide for Benzoylation Reactions
This guide addresses common issues encountered during benzoylation reactions using this compound, with a focus on problems arising from reagent instability.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Degraded this compound: The reagent may have hydrolyzed due to improper storage or handling. | 1. Verify Reagent Quality: Use a fresh bottle of this compound or one that has been stored correctly. If the liquid is dark or contains a precipitate, it has likely decomposed. 2. Handle Under Inert Atmosphere: Ensure all glassware is oven or flame-dried and the reaction is set up under a nitrogen or argon atmosphere. Use anhydrous solvents. 3. Use Freshly Opened Reagent: For critical reactions, it is best to use a newly purchased and sealed bottle of the reagent. |
| Insufficient Reagent: The stoichiometry may be incorrect, or some reagent may have decomposed prior to the reaction. | 1. Check Stoichiometry: For sterically hindered alcohols, an excess of this compound may be required. Refer to literature for similar substrates. 2. Consider In-Situ Generation: For highly sensitive applications, this compound can be generated in situ from benzoyl chloride and triflic acid or silver triflate, ensuring maximum reactivity. |
| Reaction Conditions Not Optimal: The temperature or reaction time may not be suitable for the specific substrate. | 1. Optimize Temperature: While many reactions proceed at low temperatures (e.g., -78°C to 0°C), some sterically hindered substrates may require warming to room temperature. Monitor the reaction by TLC. 2. Increase Reaction Time: Some reactions may require longer periods to go to completion. Continue to monitor by TLC until the starting material is consumed. |
Problem 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Step |
| Presence of Water: Traces of water in the reaction mixture will hydrolyze the this compound, leading to the formation of benzoic acid and trifluoromethanesulfonic acid. The latter can cause acid-catalyzed side reactions. | 1. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Use molecular sieves if necessary. 2. Purify Starting Materials: Ensure the substrate is free of water. |
| Reaction with Solvent: The solvent may not be inert to the highly reactive this compound. | 1. Choose an Appropriate Solvent: Dichloromethane and acetonitrile are commonly used. Avoid protic solvents or those that can react with strong electrophiles. |
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low-yield benzoylation reactions.
Experimental Protocol: Benzoylation of a Sterically Hindered Alcohol
This protocol describes the benzoylation of 1-adamantanol, a sterically hindered alcohol, using this compound. This procedure highlights the need for anhydrous conditions and careful handling of the reagent.
Materials:
-
1-Adamantanol
-
This compound (freshly opened or properly stored)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Methanol
-
Florisil®
-
Round-bottom flask
-
Magnetic stir bar
-
Rubber septum
-
Syringes
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation of the Reaction Vessel:
-
Place a magnetic stir bar in a round-bottom flask.
-
Dry the flask in an oven at 120°C for at least 4 hours, or flame-dry under vacuum.
-
Allow the flask to cool to room temperature under a stream of inert gas (Nitrogen or Argon) and seal with a rubber septum.
-
-
Addition of Reagents:
-
To the cooled flask, add 1-adamantanol (1.0 equivalent).
-
Purge the flask with inert gas.
-
Add anhydrous dichloromethane via syringe to make a 0.1 M solution of the alcohol.
-
Add anhydrous pyridine (4.8 equivalents) to the solution via syringe.
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
-
Benzoylation Reaction:
-
Slowly add this compound (3.0 equivalents) to the cold, stirred solution via syringe.
-
Stir the reaction mixture at -78°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Continue stirring at room temperature for 1 hour.
-
-
Workup and Purification:
-
Quench the reaction by adding methanol.
-
Filter the mixture through a pad of Florisil® with dichloromethane.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by preparative Thin Layer Chromatography (TLC) or column chromatography to obtain the desired benzoylated product.
-
Experimental Workflow Diagram
Managing the exothermicity of Benzoyl Trifluoromethanesulfonate reactions
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with benzoyl trifluoromethanesulfonate. It focuses on managing the significant exothermicity associated with its formation and subsequent reactions to prevent thermal runaway events.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis highly exothermic?
This compound (benzoyl triflate) is a powerful benzoylating agent used in organic synthesis to introduce a benzoyl group onto various substrates.[1] Its synthesis, typically involving a reaction between a benzoyl source (like benzoyl chloride) and a triflating agent (like trifluoromethanesulfonic anhydride), is highly exothermic. This is due to the formation of the very stable triflate anion and the reactive acyl triflate intermediate. The reaction can proceed rapidly, releasing a significant amount of heat that can be difficult to control if not managed properly.
Q2: What are the primary hazards associated with this compound reactions?
The primary hazard is a thermal runaway.[2] This occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.[2] This leads to a rapid increase in temperature and pressure, which can cause the following:
-
Boiling of Solvents: Sudden and violent boiling of the solvent can over-pressurize the reactor.
-
Secondary Decomposition: At elevated temperatures, the reactants, products, or solvents may begin to decompose, often releasing large volumes of gas and additional heat.[3]
-
Reactor Failure: The combination of high pressure and temperature can lead to a catastrophic failure of the reaction vessel, resulting in an explosion.[3]
-
Chemical Exposure: this compound and related reagents are corrosive and moisture-sensitive.[4] A loss of containment can lead to severe chemical burns and exposure to toxic fumes.[5][6]
Q3: What are the critical signs of a potential runaway reaction?
Key indicators of a developing thermal runaway include:
-
A sudden, uncontrolled increase in the internal reaction temperature, even with maximum cooling applied.
-
A rapid rise in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture, such as vigorous gas evolution, unexpected color changes, or foaming.
-
Venting of solvent vapors from the condenser.
Q4: What immediate steps should be taken if a runaway reaction is suspected?
If a runaway is suspected, prioritize personnel safety above all else.
-
Alert all personnel in the immediate vicinity and evacuate the area.
-
If it is safe to do so and you are trained for such emergencies, activate the emergency quench system.
-
If the reaction cannot be controlled, evacuate to a safe location and contact the emergency response team.
-
Do not attempt to re-enter the area until it has been declared safe by emergency professionals.
Troubleshooting Guide
Problem: The internal temperature is rising too quickly during reagent addition.
-
Possible Cause: The reagent addition rate is too high for the vessel's cooling capacity. The concentration of reactants may also be too high.
-
Solution:
-
Immediately stop the addition of the reagent.
-
Ensure the cooling system is operating at maximum capacity.
-
If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat. This should only be done if the solvent is known to be compatible and will not increase the reaction rate.
-
Once the temperature is stable and under control, resume addition at a significantly reduced rate.
-
Problem: The reaction appears to have stalled at a low temperature.
-
Possible Cause: The reaction temperature is too low, causing the reaction rate to slow significantly and unreacted reagents to accumulate.[3] This creates a dangerous situation, as a small increase in temperature could initiate a rapid, delayed exotherm.[3]
-
Solution:
-
Do not warm the reaction mixture aggressively.
-
Maintain cooling and continue to monitor the temperature closely.
-
If possible, use an in-situ analytical method (like IR spectroscopy) to determine the concentration of unreacted starting material.
-
If accumulation is confirmed, the safest course of action may be to quench the reaction carefully by slowly adding a suitable quenching agent.
-
Problem: The reaction is producing unexpected gas or color changes.
-
Possible Cause: This may indicate the onset of a secondary, undesired reaction or decomposition. High temperatures can trigger decomposition pathways that are not observed under controlled conditions.[3]
-
Solution:
-
Immediately stop the addition of any further reagents.
-
Apply maximum cooling to try and lower the internal temperature.
-
If the temperature and gas evolution cannot be controlled, treat it as an imminent runaway reaction and follow emergency procedures.
-
Managing Reaction Exothermicity
Effective management relies on understanding the reaction's thermal properties and implementing robust control strategies.
Key Thermal Safety Parameters
| Parameter | Symbol | Example Value | Significance |
| Heat of Reaction | ΔHr | -150 kJ/mol | Total amount of energy released per mole of reactant. A higher negative value indicates a more exothermic reaction. |
| Heat Capacity | Cp | 150 J/(mol·K) | The amount of heat required to raise the temperature of the reaction mixture by one degree. |
| Adiabatic Temperature Rise | ΔTad | 180 °C | The theoretical temperature increase if all the reaction heat is absorbed by the mixture without any cooling. Calculated as ΔTad = (-ΔHr) / Cp.[2] |
| Maximum Temperature of Synthesis Reaction | MTSR | 210 °C | The maximum temperature the reaction could reach under adiabatic conditions, starting from the process temperature (e.g., 30°C + 180°C). This helps assess if decomposition temperatures could be reached.[2] |
Experimental Protocol: Controlled Synthesis via Slow Addition
This protocol provides a general methodology for running highly exothermic reactions safely.
1. Pre-Reaction Setup & Risk Assessment:
-
Conduct a thorough literature search for any known hazards.
-
Calculate the potential adiabatic temperature rise (ΔTad) to understand the runaway potential.[2]
-
Ensure the reactor is appropriately sized and made of compatible materials.
-
Set up the reactor in a chemical fume hood with a blast shield.
-
Equip the reactor with an efficient overhead stirrer, a temperature probe (thermocouple), a reflux condenser with an inert gas inlet (e.g., Nitrogen or Argon), and an addition funnel or syringe pump for controlled reagent delivery.
-
Prepare an external cooling bath (e.g., ice/water, dry ice/acetone) capable of maintaining the desired reaction temperature.
-
Have a pre-prepared quench solution (e.g., a cold, inert solvent or a suitable nucleophile) and an emergency ice bath ready.
2. Reaction Execution:
-
Charge the reactor with the initial substrate and a suitable, dry solvent.
-
Begin stirring and cool the mixture to the target reaction temperature (e.g., 0 °C or lower).
-
Load the second reagent (e.g., trifluoromethanesulfonic anhydride) into a syringe pump or dropping funnel.
-
Begin adding the reagent dropwise at a very slow, controlled rate. The addition rate should be managed so that the internal temperature does not deviate more than 2-3 °C from the set point.
-
Continuously monitor the internal temperature. If it begins to rise uncontrollably, immediately stop the addition and apply more cooling.
-
After the addition is complete, continue to stir the reaction at the set temperature and monitor for any signs of a delayed exotherm.
3. Work-up and Quenching:
-
Once the reaction is deemed complete (e.g., by TLC or LCMS), quench it carefully by slowly transferring the reaction mixture to a separate vessel containing a stirred, cold quench solution.
-
Never add the quench solution directly to the reactor, as this can create localized "hot spots."
Visualized Workflows and Logic
The following diagrams illustrate key workflows and logical relationships for managing exothermic reactions.
Caption: Workflow for controlling exothermic reactions.
Caption: The logic of a thermal runaway feedback loop.
References
Technical Support Center: Quenching Procedures for Benzoyl Trifluoromethanesulfonate Reactions
This guide provides researchers, scientists, and drug development professionals with detailed information on safely quenching reactions involving benzoyl trifluoromethanesulfonate. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the quenching of this compound reactions.
Q1: My reaction is extremely exothermic upon addition of the quenching agent. What should I do?
A1: An excessive temperature increase during quenching is a sign of a highly exothermic reaction that is proceeding too quickly.
-
Immediate Action: Immediately cease the addition of the quenching agent and ensure the reaction vessel is securely placed in a cooling bath (e.g., ice-water or dry ice-acetone).
-
Troubleshooting:
-
Rate of Addition: You are likely adding the quenching agent too quickly. The addition should be slow and dropwise, allowing the heat to dissipate.
-
Choice of Quenching Agent: You may be using a quenching agent that is too reactive for the initial quench. Consider a stepwise quenching procedure. Start with a less reactive alcohol like isopropanol, followed by a more reactive one like methanol or ethanol, and finally, cautiously add water.[1]
-
Concentration: The reaction mixture might be too concentrated. Diluting the reaction mixture with an inert, dry solvent before quenching can help to better control the exotherm.
-
Q2: I've added the quenching agent, but I'm not sure if the this compound has been fully consumed. How can I be sure?
A2: Incomplete quenching is a significant safety hazard, as unreacted this compound can react violently with aqueous solutions during workup.
-
Verification:
-
Monitoring: The cessation of bubbling (gas evolution) or heat generation upon the addition of the quenching agent is a good indicator that the reaction is complete.
-
TLC Analysis: If possible, a quick thin-layer chromatography (TLC) analysis of a small, carefully quenched aliquot of the reaction mixture can confirm the absence of the starting material.
-
Extended Stirring: After the initial quenching, it is good practice to allow the reaction mixture to stir for an additional period (e.g., 30-60 minutes) at a controlled temperature to ensure the reaction has gone to completion.
-
Q3: I am observing the formation of an insoluble solid during quenching. What is it and what should I do?
A3: The formation of a precipitate during quenching could be due to several factors.
-
Possible Causes:
-
Salt Formation: If you are using a basic quenching solution (e.g., sodium bicarbonate), you may be precipitating salts.
-
Product Insolubility: Your desired product may be insoluble in the reaction mixture upon the addition of the quenching agent.
-
-
Recommended Actions:
-
Solubility Test: Try to dissolve a small portion of the solid in different solvents to determine its nature.
-
Filtration: If the solid is a byproduct, it can be removed by filtration. If it is your product, it can be collected by filtration. In some cases, filtration through a pad of Celite can be effective.
-
Q4: What are the best practices for setting up a quenching procedure for a this compound reaction?
A4: Proper setup is crucial for a safe and effective quench.
-
Inert Atmosphere: Conduct the quenching under an inert atmosphere (e.g., nitrogen or argon), especially if you are using reagents that are sensitive to air or moisture.
-
Cooling: Always have a cooling bath ready and cool the reaction mixture before and during the addition of the quenching agent.
-
Ventilation: Perform the procedure in a well-ventilated fume hood to avoid the inhalation of any volatile and potentially hazardous byproducts.
-
Slow Addition: Use a dropping funnel or a syringe pump for the slow and controlled addition of the quenching agent.
-
Stirring: Ensure efficient stirring of the reaction mixture to promote mixing and heat dissipation.
Quantitative Data Summary
The following table summarizes typical quenching conditions for reactions involving highly reactive triflating agents, which can be used as a starting point for developing a quenching protocol for this compound reactions.
| Reagent | Quenching Agent | Temperature (°C) | Notes | Reference |
| Trifluoromethanesulfonic Anhydride | Water | -40 to 0 | Dropwise addition to the reaction mixture. | [2] |
| 2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfonate | Methanol | Room Temperature | Followed by filtration through Florisil® with CH2Cl2. | [3] |
| General Acid Chlorides/Anhydrides | Water | Cooled | Cautious addition under an inert atmosphere, followed by neutralization. | [1] |
| General Acid Chlorides/Anhydrides | Alcohols (e.g., Methanol, Ethanol) | Cooled | Generally a safer initial quench than water. | [4] |
Experimental Protocols
Below are detailed methodologies for common quenching procedures that can be adapted for this compound reactions.
Protocol 1: Stepwise Quenching with Alcohols and Water
This is a general and safe method for quenching highly reactive electrophiles.
-
Preparation:
-
Ensure the reaction is complete.
-
Cool the reaction vessel to 0 °C in an ice-water bath.
-
Ensure the reaction is under an inert atmosphere (e.g., nitrogen or argon).
-
-
Initial Quench:
-
Slowly add isopropanol dropwise via a dropping funnel or syringe with vigorous stirring.
-
Monitor the temperature of the reaction mixture to ensure it does not rise significantly.
-
Continue the addition until gas evolution or a noticeable exotherm ceases.
-
-
Secondary Quench:
-
Slowly add methanol or ethanol dropwise to the reaction mixture.
-
Again, monitor for any signs of reaction.
-
-
Final Quench:
-
Once the reaction with the alcohol appears complete, slowly and cautiously add water dropwise.
-
-
Workup:
-
The reaction mixture can now be safely worked up, for example, by partitioning between an organic solvent and an aqueous solution.[5]
-
Protocol 2: Quenching with a Basic Aqueous Solution
This method is suitable when the desired product is stable to basic conditions and acidic byproducts need to be neutralized.
-
Preparation:
-
Cool the reaction mixture to 0 °C.
-
Prepare a cold, saturated aqueous solution of sodium bicarbonate.
-
-
Quenching:
-
Slowly and carefully add the cold sodium bicarbonate solution to the vigorously stirred reaction mixture.
-
Be aware of gas evolution (CO2) and control the rate of addition to prevent excessive foaming.
-
-
Workup:
-
Once the quenching is complete, transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
The organic layer can be further washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent removed under reduced pressure.[5]
-
Visualizations
Experimental Workflow for this compound Reaction and Quenching
Caption: Workflow for a typical this compound reaction, quenching, and workup.
References
Removing triflic acid byproduct from Benzoyl Trifluoromethanesulfonate reaction
Technical Support Center: Benzoyl Trifluoromethanesulfonate Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions regarding the removal of triflic acid, a common byproduct in the synthesis of this compound.
Troubleshooting Guide
Issue: Residual Triflic Acid Detected in the Final Product
Triflic acid (TfOH) is a strong acid that can affect the stability, reactivity, and purity of the desired this compound. Its removal is crucial for obtaining a high-quality product. The appropriate removal method depends on the stability of your product and the scale of your reaction.
Initial Checks:
-
Anhydrous Conditions: Ensure that the reaction was carried out under strictly anhydrous conditions. Triflic anhydride, a common reagent in this synthesis, readily hydrolyzes to triflic acid in the presence of moisture.
-
Reagent Purity: Verify the purity of the starting materials, as impurities can lead to side reactions and the formation of acidic byproducts.
Recommended Purification Protocols
Below are several methods for the removal of triflic acid. The choice of method will depend on the specific properties of your this compound derivative.
Method 1: In-situ Quenching with a Sterically Hindered Base
This method is suitable for reactions where the product is sensitive to aqueous workups. A non-nucleophilic, sterically hindered base is used to neutralize the triflic acid without reacting with the product.
-
Experimental Protocol:
-
Upon completion of the reaction (monitored by TLC or other appropriate methods), cool the reaction mixture to 0 °C.
-
Add a solution of 2,6-di-tert-butyl-4-methylpyridine (DTBMP) in an anhydrous solvent (e.g., dichloromethane) dropwise to the reaction mixture.[1] Use a slight excess of DTBMP relative to the expected amount of triflic acid.
-
Stir the mixture at 0 °C for 30 minutes.
-
The resulting pyridinium triflate salt is often insoluble and can be removed by filtration.
-
Wash the filtrate with cold, saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Method 2: Aqueous Workup (for relatively stable products)
If your product has some stability towards water, a carefully controlled aqueous workup can be effective.
-
Experimental Protocol:
-
Quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Method 3: Distillation
For products with sufficient thermal stability and a significant boiling point difference from triflic acid (boiling point of TfOH is ~162 °C at atmospheric pressure), distillation under reduced pressure can be an effective purification method.
-
Experimental Protocol:
-
After the reaction, remove the solvent under reduced pressure.
-
Set up a fractional distillation apparatus and distill the crude product under high vacuum.
-
To remove trace amounts of triflic acid, a co-distillation with a high-boiling point solvent like toluene can be performed.[2]
-
Method 4: Trituration
This technique is useful if the product is a solid and triflic acid can be selectively dissolved in a specific solvent.
-
Experimental Protocol:
-
After removing the reaction solvent, add a solvent in which your product is poorly soluble but triflic acid is soluble (e.g., diethyl ether or a mixture of hexanes and a small amount of a more polar solvent).
-
Stir the resulting slurry for a period of time.
-
Isolate the solid product by filtration and wash with a small amount of the cold trituration solvent.
-
Dry the purified product under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove triflic acid from my this compound product?
A1: Triflic acid is a superacid and is highly corrosive.[3] Its presence can lead to product decomposition, catalyze unwanted side reactions in subsequent steps, and interfere with analytical characterization (e.g., NMR spectroscopy). For applications in drug development, its removal is mandatory to meet purity standards.
Q2: I tried an aqueous workup, but my product decomposed. What should I do?
A2: this compound can be highly reactive and sensitive to hydrolysis. If you observe product decomposition during an aqueous workup, you should use a non-aqueous method. In-situ quenching with a sterically hindered base like 2,6-di-tert-butyl-4-methylpyridine is a recommended alternative.[1]
Q3: Can I use a common base like triethylamine or pyridine to quench the triflic acid?
A3: It is generally not recommended to use common nucleophilic amines like triethylamine or pyridine. These bases can react with the highly electrophilic this compound, leading to the formation of unwanted byproducts. A sterically hindered, non-nucleophilic base is a much safer choice.
Q4: My product is an oil, so I cannot use trituration. What is the best alternative?
A4: For oily products, column chromatography on silica gel can be an effective purification method. However, due to the acidic nature of silica gel, it may be necessary to neutralize it by pre-treating the silica with a non-nucleophilic base (e.g., triethylamine in the eluent). Alternatively, distillation under reduced pressure is a viable option if the product is thermally stable.
Q5: How can I confirm that all the triflic acid has been removed?
A5: You can use NMR spectroscopy to check for the absence of triflic acid. In ¹H NMR, the acidic proton of triflic acid is a broad singlet that can appear at a variable chemical shift, often downfield. In ¹⁹F NMR, triflic acid shows a characteristic signal. Another method is to perform a pH test on a small sample dissolved in a suitable solvent and washed with water. The aqueous layer should be neutral.
Quantitative Data Summary
The following table provides a hypothetical comparison of purification methods for a generic this compound synthesis. Actual results may vary depending on the specific substrate and reaction conditions.
| Purification Method | Typical Recovery | Final Purity (by NMR) | Key Advantages | Key Disadvantages |
| In-situ Quenching | 85-95% | >98% | Mild conditions, suitable for sensitive products. | Requires an additional reagent. |
| Aqueous Workup | 60-80% | 95-98% | Simple and cost-effective. | Risk of product hydrolysis. |
| Distillation | 70-90% | >99% | Can provide very high purity. | Requires thermal stability of the product. |
| Trituration | 80-95% | 97-99% | Simple for solid products. | Not suitable for oils or highly soluble products. |
Workflow for Triflic Acid Removal
The following diagram illustrates a general workflow for the synthesis of this compound and the subsequent removal of triflic acid byproduct.
Caption: Purification workflow for this compound.
References
Regioselectivity issues in Benzoyl Trifluoromethanesulfonate reactions
Welcome to the technical support center for benzoyl trifluoromethanesulfonate (BzOTf) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot regioselectivity issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (BzOTf), also known as benzoyl triflate, is a highly reactive benzoylating agent. It is particularly effective for the benzoylation of sterically hindered hydroxyl groups and is used in the synthesis of various organic molecules, including esters and amides, often enhancing reaction efficiency and yields.[1][2] It also plays a role in the synthesis of active pharmaceutical ingredients (APIs).[1]
Q2: What does "regioselectivity" mean in the context of this compound reactions?
Regioselectivity refers to the preference for a chemical reaction to occur at one specific position or region of a molecule over other possible positions. In BzOTf reactions, this typically manifests in two ways:
-
Electrophilic Aromatic Substitution: When reacting with a substituted aromatic ring (a Friedel-Crafts type reaction), regioselectivity determines whether the benzoyl group adds to the ortho, meta, or para position relative to the existing substituent.[3][4]
-
Acylation of Polyfunctional Molecules: When a molecule has multiple reactive sites, such as several hydroxyl groups (e.g., in carbohydrates or polyols), regioselectivity is the preference for benzoylating one specific hydroxyl group over the others.[5][6]
Q3: What are the primary factors that control regioselectivity in these reactions?
Several factors can influence the outcome of the reaction:
-
Substrate's Electronic Properties: For aromatic compounds, electron-donating groups typically direct the benzoylation to the ortho and para positions, while electron-withdrawing groups direct to the meta position.[3][7]
-
Steric Hindrance: Bulky groups on the substrate or the electrophile can prevent reaction at nearby sites. For example, steric hindrance is often why the para product is favored over the ortho product.[4] In polyols, the least sterically hindered hydroxyl group is often the most reactive.[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[8][9]
-
Solvent: The choice of solvent can influence the stability of reaction intermediates and thus affect the regiochemical outcome.[8][10] A range of aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are commonly screened.[5]
-
Catalyst/Additives: In Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl₃, BF₃) plays a crucial role. In hydroxyl benzoylations, bases like pyridine or triethylamine and catalysts like DMAP are used to modulate reactivity.[5]
Troubleshooting Guides for Regioselectivity Issues
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Poor ortho vs. para selectivity in Friedel-Crafts benzoylation of a substituted aromatic compound.
Symptoms: You are attempting to benzoylate an aromatic substrate and obtain a mixture of ortho and para isomers, with a low yield of the desired product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Steric Effects | The ortho position may be sterically hindered. The para position is generally less hindered and often favored. If the ortho product is desired, it may be challenging with bulky substrates.[4] |
| Reaction Temperature | Higher temperatures can lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer duration to favor the formation of the thermodynamically more stable product.[8] |
| Lewis Acid Catalyst | The nature and strength of the Lewis acid can influence the reactivity of the electrophile. More reactive electrophiles tend to show lower selectivity.[11] Consider screening different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) to find an optimal balance of reactivity and selectivity. |
| Solvent Choice | The solvent can affect the stability of the cationic intermediate (the Wheland intermediate) formed during the reaction. Experiment with solvents of varying polarity, such as nitromethane or dichloromethane, which are common in Friedel-Crafts reactions.[12] |
Problem 2: Benzoylation occurs on multiple hydroxyl groups in a polyol substrate, resulting in a mixture of products.
Symptoms: You are trying to selectively benzoylate one hydroxyl group on a molecule containing several (e.g., a sugar or a steroid), but you are getting a mixture of mono-benzoylated, di-benzoylated, and even fully benzoylated products.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | High temperatures or the use of a strong base can lead to the acylation of other, less reactive hydroxyl groups.[5] |
| Relative Reactivity of Hydroxyls | Primary hydroxyl groups are generally more reactive and less sterically hindered than secondary or tertiary ones. However, factors like hydrogen bonding can alter this reactivity. The inherent reactivity order for some systems is 6-OH > 3-OH > 2-OH > 4-OH.[6] |
| Lack of Protecting Groups | If a specific, less reactive hydroxyl group is the target, it is often necessary to protect the more reactive hydroxyls first, perform the benzoylation, and then deprotect. |
| Incorrect Stoichiometry | Using an excess of this compound will increase the likelihood of multiple acylations. Carefully control the stoichiometry of the benzoylating agent. A slight excess (e.g., 1.1-1.3 equivalents) is typical for a single benzoylation.[5] |
| Low Temperature | Perform the reaction at a very low temperature (e.g., -40 °C or -78 °C) to enhance selectivity.[6] This can help differentiate between hydroxyl groups with small differences in reactivity. |
Key Experiment Protocol
Protocol: Regioselective Benzoylation of a Sterically Hindered Alcohol (e.g., 1-Adamantanol)
This procedure is adapted from a typical method for benzoylating a hindered alcohol using this compound.
Materials:
-
1-Adamantanol
-
This compound (BzOTf)
-
Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Round-bottom flask, stir bar, rubber septum, syringes
-
Nitrogen or Argon gas supply
-
Ice bath and Dry ice/acetone bath (-78 °C)
Procedure:
-
Preparation: Add the hindered alcohol (e.g., 1-Adamantanol, 1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with dry nitrogen or argon gas.
-
Solvent Addition: Add anhydrous CH₂Cl₂ to dissolve the alcohol (to make a ~0.1 M solution).
-
Base Addition: Add pyridine (4.0-5.0 eq) to the reaction vessel via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add this compound (3.0 eq) dropwise to the stirred solution via syringe.
-
Reaction Monitoring: Maintain the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for 1 hour. Monitor the progress by Thin-Layer Chromatography (TLC).[5]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by adding methanol.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like dichloromethane.[5]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
Visualizations
Caption: Troubleshooting workflow for regioselectivity issues.
Caption: Key factors influencing regioselectivity.
Caption: General experimental workflow for benzoylation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Overcoming steric hindrance in Benzoyl Trifluoromethanesulfonate benzoylation
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzoyl Trifluoromethanesulfonate (BzOTf) for the benzoylation of sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: What makes this compound (BzOTf) effective for acylating sterically hindered alcohols?
This compound is a highly efficient and powerful benzoylating agent due to the trifluoromethanesulfonate (triflate) group, which is an excellent leaving group. This high reactivity allows the benzoylation of sterically demanding secondary and tertiary hydroxyls, phenols, and α-glycols under mild conditions where other reagents may fail.[1][2] Its effectiveness allows reactions to proceed at low temperatures, often yielding the desired benzoates in high yields.[2]
Q2: My benzoylation reaction with a hindered alcohol has a low yield. What are the common causes and how can I fix them?
Low yields are typically due to incomplete reaction, side reactions, or reagent degradation. Consider the following troubleshooting steps:
-
Insufficient Reagent: Sterically hindered reactions can be sluggish. Ensure you are using a sufficient excess of both this compound (e.g., 3.0 equivalents) and a suitable base like pyridine (e.g., 4.0-5.0 equivalents).
-
Reaction Temperature: While the reaction is potent, the optimal temperature is critical. Start at very low temperatures (-78 °C) to control reactivity and minimize side reactions.[1] If the reaction is too slow, allow it to warm gradually to room temperature.
-
Moisture Contamination: BzOTf is extremely sensitive to moisture and can be readily hydrolyzed.[3] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents under an inert atmosphere (e.g., dry nitrogen or argon).[4]
-
Inappropriate Base: For hindered alcohol benzoylation with BzOTf, pyridine is a commonly used and effective base.[1] It also helps to prevent side reactions in substrates with Lewis acid-sensitive functionalities.[1] For other acylation systems, a combination of a Lewis base catalyst (like DMAP) and a Brønsted base (like triethylamine) can be effective.[5]
Q3: I am observing unexpected side products. What are they and how can they be prevented?
A common side reaction, especially with electron-rich aromatic substrates, is Friedel-Crafts-type benzoylation on the aromatic ring.[1] For instance, in the benzoylation of 17β-estradiol 3-methyl ether, a mixture of the desired 17-benzoate and an undesired 4-benzoyl-17-benzoate was observed.[1]
Prevention Strategies:
-
Use of Pyridine: Performing the reaction in the presence of pyridine is crucial as it can suppress these Lewis acid-mediated side reactions.[1]
-
Low Temperature: Maintaining a low reaction temperature (e.g., -78 °C) minimizes the likelihood of electrophilic aromatic substitution.[1]
-
Protecting Groups: Ensure other sensitive functional groups on your substrate are adequately protected before attempting the benzoylation.
Q4: Are there alternative catalysts or reagents for acylating highly hindered alcohols if BzOTf is not suitable?
Yes, several other catalytic systems have proven effective for the acylation of sterically hindered alcohols:
-
Scandium Triflate (Sc(OTf)₃) with DMAP: This combination is a highly practical and effective reagent for the esterification of hindered tertiary alcohols under mild conditions.[6][7]
-
N,N,N′,N′-tetramethylethylenediamine (TMEDA): TMEDA can promote very fast acylation of primary and secondary alcohols with benzoyl chloride, even at -78°C.[5][8] It is notably less effective for tertiary alcohols, which allows for potential chemoselectivity.[5][8]
-
Copper(II) Oxide (CuO): CuO has been reported as an efficient and mild catalyst for the acylation of alcohols, including sterically hindered ones, under solvent-free conditions at room temperature.[5][9]
-
1-Methylimidazole (MI): MI is an excellent, inexpensive, and less toxic alternative to DMAP for catalyzing the acylation of sterically hindered alcohols with acid anhydrides and chlorides.[10]
Troubleshooting Guide
The following table outlines common problems, their potential causes, and suggested solutions when using this compound for benzoylation.
| Issue | Potential Cause | Suggested Solution | Reference |
| Low or No Conversion | Insufficient reactivity due to steric hindrance. | Increase reaction temperature cautiously after initial low-temperature phase; increase reaction time. | [1][5] |
| Reagent deactivation by moisture. | Use rigorously dried glassware, anhydrous solvents, and an inert atmosphere. | [3] | |
| Insufficient equivalents of reagents. | Increase the molar ratio of BzOTf (e.g., to 3.0 eq.) and pyridine (e.g., to 4.8 eq.). | ||
| Formation of Side Products | Friedel-Crafts acylation on aromatic rings. | Ensure pyridine is used as the base and maintain a low reaction temperature (-78 °C). | [1] |
| Decomposition of acid-sensitive substrates. | Run the reaction in the presence of pyridine, which mitigates the Lewis acidity of the reaction medium. Avoid warming for substrates with allylic or benzylic alcohols. | [1] | |
| Unreacted Starting Material | Reaction has not reached completion. | Allow the reaction to warm to room temperature and stir for a longer duration (e.g., 1 hour) after the initial low-temperature period. | |
| Base is not strong enough to deprotonate the hindered alcohol. | While pyridine is standard for BzOTf, for other acylating agents, consider stronger, non-nucleophilic bases or catalytic systems like Sc(OTf)₃/DMAP. | [6] | |
| Difficulty in Purification | Byproducts are difficult to separate from the main product. | Quench the reaction with methanol, followed by filtration through a silica plug (e.g., Florisil®) before full solvent removal. Employ preparative TLC or recrystallization for final purification. |
Experimental Protocols & Methodologies
General Protocol for Benzoylation of a Hindered Tertiary Alcohol (e.g., 1-Adamantanol) using BzOTf
This protocol is adapted from a typical procedure for the benzoylation of a sterically hindered tertiary alcohol.
Materials:
-
Sterically hindered alcohol (e.g., 1-Adamantanol)
-
This compound (BzOTf)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (for quenching)
-
Florisil® or Silica Gel
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Equip a dry, round-bottom flask with a magnetic stir bar and a rubber septum.
-
Purge the flask with dry nitrogen or argon.
-
Add the hindered alcohol (1.0 eq.) to the flask.
-
Add anhydrous CH₂Cl₂ to dissolve the alcohol, creating a 0.1 M solution.
-
Add anhydrous pyridine (4.8 eq.) to the reaction vessel via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound (3.0 eq.) to the cold solution via syringe.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Allow the solution to warm to room temperature and continue stirring for 1 hour.
-
Quench the reaction by adding a small amount of methanol.
-
Filter the mixture through a pad of Florisil® or silica gel, eluting with CH₂Cl₂.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by preparative TLC or recrystallization to obtain the final benzoate ester.
Visualizations
Troubleshooting Workflow for Low-Yield Benzoylation
Caption: A logical workflow for troubleshooting low-yield benzoylation reactions.
Catalyst Selection Guide for Hindered Alcohols
Caption: Decision tree for selecting a suitable benzoylation agent or catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzoyl trifluoromethanesulphonate. A highly efficient benzoylating agent for sterically hindered hydroxy groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Benzyl trifluoromethanesulfonate | 17674-16-7 [chemicalbook.com]
- 4. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 9. tsijournals.com [tsijournals.com]
- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
Hydrolysis of Benzoyl Trifluoromethanesulfonate during workup
Welcome to the technical support center for benzoyl trifluoromethanesulfonate (BzOTf). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this powerful benzoylating agent, with a specific focus on addressing challenges related to its hydrolysis during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (BzOTf), also known as benzoyl triflate, is a highly reactive electrophilic benzoylating agent. Its trifluoromethanesulfonyl (triflate) leaving group makes it significantly more reactive than traditional benzoylating reagents like benzoyl chloride or benzoic anhydride. It is particularly useful for the benzoylation of sterically hindered alcohols and other challenging substrates where less reactive reagents fail.
Q2: How susceptible is this compound to hydrolysis?
This compound is highly susceptible to hydrolysis. The triflate anion is an excellent leaving group, making the carbonyl carbon highly electrophilic and prone to attack by nucleophiles, including water. Upon contact with water, it will readily hydrolyze to form benzoic acid and trifluoromethanesulfonic acid (triflic acid).
Q3: What are the primary byproducts of this compound hydrolysis during workup?
The primary byproducts of this compound hydrolysis are benzoic acid and trifluoromethanesulfonic acid.
-
Benzoic Acid: A crystalline solid that is sparingly soluble in cold water but more soluble in hot water and common organic solvents.
-
Trifluoromethanesulfonic Acid (TfOH): A very strong acid that is miscible with water. Its presence can significantly lower the pH of the aqueous phase during workup.
Q4: Can I use an aqueous workup for reactions involving this compound?
Yes, an aqueous workup can be employed, but it must be carefully designed to minimize the hydrolysis of any unreacted this compound and to efficiently remove the hydrolysis byproducts. The key is to work quickly and at low temperatures. An alternative is to use a non-aqueous workup if the reaction products and other reagents are amenable.
Q5: How should I properly store this compound?
This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (typically ≤ -4°C) to prevent degradation from atmospheric moisture.
Troubleshooting Guide: Hydrolysis During Workup
This guide addresses common issues encountered due to the hydrolysis of this compound during the reaction workup.
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired benzoylated product. | Premature hydrolysis of this compound before it can react with the substrate. | - Ensure all glassware, solvents, and reagents are scrupulously dry before the reaction. - Perform the reaction under a dry, inert atmosphere (nitrogen or argon). - Consider using a non-aqueous workup if possible. |
| Hydrolysis of unreacted this compound during aqueous workup, leading to purification challenges. | - Quench the reaction with a non-aqueous solvent like cold methanol or ethanol before adding water. - Perform the aqueous extraction quickly and at low temperatures (e.g., using an ice bath). - Use a saturated sodium bicarbonate solution to neutralize the triflic acid and remove benzoic acid as its sodium salt. | |
| The pH of the aqueous layer is extremely low after extraction. | Formation of trifluoromethanesulfonic acid from the hydrolysis of this compound. | - Neutralize the reaction mixture with a suitable base before extraction. A saturated solution of sodium bicarbonate is often effective. Add the bicarbonate solution slowly and carefully, as CO₂ evolution can cause pressure buildup. - Wash the organic layer multiple times with a basic solution to ensure complete removal of the acid. |
| Formation of an emulsion during aqueous workup. | The presence of acidic or basic byproducts can sometimes lead to the formation of stable emulsions. | - Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion. - If the emulsion persists, filtration through a pad of Celite® may be necessary. |
| Difficulty in removing benzoic acid from the final product. | Incomplete extraction of benzoic acid into the aqueous phase during workup. | - Ensure the pH of the aqueous wash is sufficiently basic (pH > 8) to convert benzoic acid to its more water-soluble sodium benzoate salt. - Perform multiple extractions with a saturated sodium bicarbonate solution. - If benzoic acid persists, it can often be removed by recrystallization or column chromatography of the final product. |
Experimental Protocols
General Protocol for Benzoylation using this compound with a Non-Aqueous Quench
This protocol is adapted from a procedure for the benzoylation of a sterically hindered alcohol and is designed to minimize hydrolysis.
Materials:
-
Substrate (e.g., 1-Adamantanol)
-
This compound (BzOTf)
-
Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Methanol (MeOH)
-
Florisil®
-
Standard laboratory glassware, dried in an oven
-
Syringes and needles for transfer of anhydrous reagents
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under a dry nitrogen atmosphere, add the substrate (1.0 eq).
-
Add anhydrous dichloromethane to dissolve the substrate (to make a ~0.1 M solution).
-
Add pyridine (4.8 eq) to the reaction vessel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound (3.0 eq) to the reaction mixture via syringe.
-
Stir the reaction at -78 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding cold, anhydrous methanol.
-
Filter the mixture through a pad of Florisil®, washing with dichloromethane.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by preparative TLC or column chromatography.
| Reagent | Molar Equivalents | Purpose |
| Substrate | 1.0 | Reactant |
| This compound | 3.0 | Benzoylating agent |
| Pyridine | 4.8 | Base to neutralize the generated triflic acid |
| Dichloromethane | - | Anhydrous solvent |
| Methanol | - | Quenching agent (non-aqueous) |
Visualizations
Hydrolysis of this compound
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. Water acts as the nucleophile, attacking the electrophilic carbonyl carbon. The triflate anion, being an excellent leaving group, departs, leading to the formation of benzoic acid and trifluoromethanesulfonic acid.
Caption: Mechanism of this compound Hydrolysis.
Experimental Workflow for Workup
A well-designed workup is crucial for isolating the desired product in high yield and purity. The following workflow outlines the key steps to manage the reactivity of this compound.
Caption: Recommended Workup Workflow.
Troubleshooting Logic
When faced with a problematic reaction outcome, a logical approach to troubleshooting can help identify the root cause. This diagram illustrates a decision-making process for addressing issues potentially related to hydrolysis.
Caption: Troubleshooting Decision Tree.
Validation & Comparative
A Head-to-Head Comparison: Benzoyl Trifluoromethanesulfonate vs. Benzoyl Chloride for Esterification Reactions
For researchers, scientists, and professionals in drug development, the efficient synthesis of esters is a cornerstone of molecular construction. The choice of acylating agent can significantly impact reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth comparison of two common benzoylating agents: the highly reactive benzoyl trifluoromethanesulfonate (benzoyl triflate) and the conventional benzoyl chloride.
This comparison delves into the performance of each reagent across a spectrum of alcoholic substrates, from unhindered primary alcohols to sterically demanding tertiary alcohols. We present a summary of quantitative data from the literature, detailed experimental protocols, and a visual representation of the mechanistic considerations to aid in the selection of the optimal reagent for your specific synthetic needs.
Performance Comparison: A Quantitative Overview
The choice between this compound and benzoyl chloride often hinges on the steric hindrance of the alcohol substrate. Benzoyl triflate, with its highly labile trifluoromethanesulfonate leaving group, exhibits significantly higher reactivity, making it particularly suitable for the esterification of sterically congested alcohols. In contrast, benzoyl chloride is a more cost-effective and widely used reagent for less demanding substrates.
| Substrate Type | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Primary Alcohol | Benzoyl Chloride | TMEDA | CH₂Cl₂ | -78 | 5 min | >95 | Sano, T. (1999) |
| (e.g., 1-Pentanol) | This compound | Pyridine | CH₂Cl₂ | 0 - RT | 1-2 h | High (qualitative) | General observation |
| Secondary Alcohol | Benzoyl Chloride | TMEDA | CH₂Cl₂ | -78 | 5 min | >95 | Sano, T. (1999) |
| (e.g., Cyclohexanol) | This compound | Pyridine | CH₂Cl₂ | RT | 2 h | 92 | Eaton, P. E., et al. (1982) |
| Tertiary Alcohol | Benzoyl Chloride | TMEDA | CH₂Cl₂ | -78 | - | No Reaction | Sano, T. (1999) |
| (e.g., tert-Butanol) | This compound | Pyridine | CH₂Cl₂ | RT | 4 h | 85 | Eaton, P. E., et al. (1982) |
| Sterically Hindered Secondary Alcohol | Benzoyl Chloride | Standard conditions | - | - | - | Low to no reaction | General observation |
| (e.g., 2-Adamantanol) | This compound | Pyridine | CH₂Cl₂ | RT | 24 h | 95 | Eaton, P. E., et al. (1982) |
Experimental Protocols
Esterification using Benzoyl Chloride (TMEDA Catalyzed)
This protocol is adapted from a procedure for the rapid benzoylation of primary and secondary alcohols.[1]
Materials:
-
Alcohol (1.0 mmol)
-
Benzoyl chloride (1.1 mmol)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
4Å Molecular sieves (optional, but can accelerate the reaction)
Procedure:
-
To a stirred solution of the alcohol and TMEDA in dichloromethane at -78 °C under an inert atmosphere, add benzoyl chloride dropwise.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). Reactions are typically complete within 5-15 minutes.
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Esterification using this compound
This protocol is based on the benzoylation of sterically hindered alcohols.
Materials:
-
Alcohol (1.0 mmol)
-
This compound (1.2 mmol)
-
Pyridine (1.5 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
Procedure:
-
To a stirred solution of the alcohol in dichloromethane at 0 °C under an inert atmosphere, add pyridine.
-
Add this compound dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated in the data table, or until TLC analysis indicates completion of the reaction.
-
Quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Mechanistic Considerations and Reactivity
The significant difference in reactivity between this compound and benzoyl chloride stems from the nature of their respective leaving groups. The trifluoromethanesulfonate (triflate) anion is an exceptionally good leaving group, rendering the carbonyl carbon of benzoyl triflate highly electrophilic. This heightened electrophilicity allows it to react readily even with poorly nucleophilic, sterically hindered alcohols.
Benzoyl chloride, while still a reactive acylating agent, relies on the less effective chloride anion as a leaving group. Its reactivity can be enhanced by the use of a nucleophilic catalyst, such as TMEDA or 4-dimethylaminopyridine (DMAP), which forms a more reactive acyl-pyridinium or acyl-ammonium intermediate. However, for highly hindered alcohols, the steric bulk around the hydroxyl group can still prevent a successful reaction with these intermediates.
Figure 1. Comparative reaction pathways and substrate scope for benzoyl chloride and this compound in esterification.
Conclusion
Both this compound and benzoyl chloride are valuable reagents for the synthesis of benzoate esters.
-
Benzoyl chloride is the reagent of choice for the esterification of unhindered primary and secondary alcohols due to its lower cost and high efficiency, especially when catalyzed by reagents like TMEDA. Its primary limitation is its ineffectiveness with sterically demanding substrates, particularly tertiary alcohols.
-
This compound is a superior acylating agent for sterically hindered primary, secondary, and tertiary alcohols. Its high reactivity, driven by the excellent triflate leaving group, overcomes the steric barriers that hinder reactions with benzoyl chloride. While more expensive, its ability to efficiently form esters from challenging substrates makes it an indispensable tool in complex organic synthesis.
The selection between these two reagents should be guided by the steric nature of the alcohol, cost considerations, and the desired reaction conditions. For routine esterifications of simple alcohols, benzoyl chloride remains a practical choice. However, when faced with the challenge of acylating a sterically congested hydroxyl group, the enhanced reactivity of this compound offers a reliable and powerful solution.
References
A Comparative Guide to Benzoylating Agents: Benzoyl Trifluoromethanesulfonate vs. Benzoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the benzoyl group serves as a crucial protective moiety and a key structural component in a vast array of pharmaceuticals and biologically active molecules. The selection of an appropriate benzoylating agent is paramount to the success of a synthetic route, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of two common benzoylating agents: the highly reactive Benzoyl Trifluoromethanesulfonate and the conventional Benzoic Anhydride, supported by theoretical principles and experimental data.
At a Glance: Key Differences
| Feature | This compound | Benzoic Anhydride |
| Reactivity | Exceptionally High | Moderate |
| Leaving Group | Trifluoromethanesulfonate (TfO⁻) | Benzoate (PhCOO⁻) |
| pKa of Conjugate Acid | ~ -14 (Triflic Acid) | ~ 4.2 (Benzoic Acid) |
| Primary Use Case | Benzoylation of sterically hindered or unreactive substrates | General benzoylation of alcohols, amines, etc. |
| Typical Reaction Conditions | Low temperatures, often without catalyst | Often requires a catalyst (e.g., DMAP) and/or heating |
| Handling | Highly moisture-sensitive, corrosive[1] | Stable solid, less sensitive to moisture |
Reactivity: A Tale of Two Leaving Groups
The striking difference in reactivity between this compound (Benzoyl Triflate) and Benzoic Anhydride stems directly from the stability of their respective leaving groups. In a nucleophilic acyl substitution reaction, the leaving group's ability to depart from the tetrahedral intermediate is a critical factor in determining the reaction rate.
This compound possesses the trifluoromethanesulfonate (triflate) anion as its leaving group. The triflate anion is one of the best-known leaving groups in organic chemistry. Its exceptional stability is due to the strong electron-withdrawing effect of the three fluorine atoms, which delocalize the negative charge over the entire sulfonate group through resonance and inductive effects. The conjugate acid of the triflate anion, triflic acid (CF₃SO₃H), is a superacid with a pKa of approximately -14, underscoring the extreme stability of its conjugate base.
On the other hand, benzoic anhydride's leaving group is the benzoate anion. While resonance-stabilized, the benzoate anion is significantly more basic than the triflate anion. Its conjugate acid, benzoic acid, has a pKa of about 4.2. This much higher basicity translates to a poorer leaving group ability compared to the triflate anion.
The general principle is that a better leaving group is the conjugate base of a stronger acid. This fundamental difference dictates that this compound is an exceptionally powerful acylating agent, capable of benzoylating even highly sterically hindered or electronically deactivated substrates where benzoic anhydride would fail or require harsh conditions.[2]
Caption: Nucleophilic acyl substitution mechanism for both reagents.
Experimental Data and Protocols
Direct quantitative kinetic comparisons of this compound and benzoic anhydride under identical conditions are scarce in the literature. However, by examining typical reaction protocols and reported yields for similar transformations, a clear picture of their relative performance emerges.
Benzoylation of a Sterically Hindered Alcohol
Substrate: A secondary or tertiary alcohol where acylation is challenging.
This compound Protocol: this compound is particularly effective for the benzoylation of sterically hindered hydroxyl groups.[2]
-
Reagents:
-
Sterically hindered alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Pyridine or a non-nucleophilic base (e.g., 2,6-lutidine) (1.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) as solvent
-
-
Procedure:
-
Dissolve the alcohol and pyridine in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Slowly add this compound to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Expected Outcome: High yield of the benzoylated product, often exceeding 90%, even with challenging substrates. The reaction proceeds rapidly at low temperatures due to the high reactivity of the reagent.
Benzoic Anhydride Protocol (with DMAP catalysis): For a sterically hindered alcohol, benzoic anhydride typically requires a catalyst, such as 4-(Dimethylamino)pyridine (DMAP), and often elevated temperatures.
-
Reagents:
-
Sterically hindered alcohol (1.0 equiv)
-
Benzoic anhydride (1.5 equiv)
-
DMAP (0.1-0.2 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) as solvent
-
-
Procedure:
-
Dissolve the alcohol, benzoic anhydride, DMAP, and triethylamine in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Stir the reaction mixture at room temperature or heat to reflux (40 °C).
-
Monitor the reaction by TLC over several hours to 24 hours.
-
Upon completion, cool the reaction to room temperature and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Expected Outcome: The yield can be variable and is often lower than with this compound for hindered substrates. The reaction is significantly slower and may require forcing conditions, which can lead to side reactions.
Comparative Data Summary (from representative literature)
| Substrate Type | Reagent | Conditions | Time | Yield | Reference |
| Primary Alcohol | Benzoic Anhydride | DMAP (cat.), Et₃N, CH₂Cl₂, rt | 2-6 h | >95% | General Knowledge |
| Secondary Alcohol | Benzoic Anhydride | DMAP (cat.), Et₃N, CH₂Cl₂, reflux | 12-24 h | 70-90% | General Knowledge |
| Hindered Alcohol | Benzoyl Triflate | Pyridine, CH₂Cl₂, -78 °C | 1-3 h | >90% | [2] |
| Hindered Alcohol | Benzoic Anhydride | DMAP (cat.), Et₃N, CH₂Cl₂, reflux | >24 h | Low to moderate | Inferred |
| Aniline | Benzoic Anhydride | Toluene, 20°C | - | Kinetic study performed | [3] |
Note: The data for benzoic anhydride with hindered alcohols is inferred based on its known lower reactivity.
Caption: Hypothetical workflow for a direct comparison experiment.
Conclusion and Recommendations
The choice between this compound and benzoic anhydride is dictated by the specific requirements of the chemical transformation.
Choose this compound when:
-
The substrate contains a sterically hindered or electronically deactivated hydroxyl or amino group.
-
Mild reaction conditions and short reaction times are critical to avoid decomposition of sensitive functional groups.
-
High yields are necessary for a challenging acylation step in a multi-step synthesis.
Choose Benzoic Anhydride when:
-
The substrate is a primary or unhindered secondary alcohol or amine.
-
Cost and ease of handling are major considerations, as benzoic anhydride is a stable, less expensive solid.
-
The use of a highly reactive, moisture-sensitive reagent is undesirable.
For drug development professionals and scientists working on complex molecular architectures, this compound represents a powerful tool for overcoming synthetic hurdles associated with unreactive substrates. While its handling requires more care due to its moisture sensitivity, the significant enhancement in reactivity often justifies its use. In contrast, benzoic anhydride remains the workhorse for routine benzoylations of simple substrates due to its stability, lower cost, and ease of use. A thorough understanding of the reactivity profiles of these reagents allows for a more strategic and efficient approach to organic synthesis.
References
A Superior Benzoylating Agent: Unveiling the Advantages of Benzoyl Trifluoromethanesulfonate
For researchers, scientists, and drug development professionals seeking enhanced efficiency and yield in their synthetic endeavors, the choice of a benzoylating agent can be pivotal. While traditional reagents like benzoyl chloride and benzoic anhydride have long been staples in organic synthesis, Benzoyl Trifluoromethanesulfonate (BzOTf) has emerged as a powerful alternative, particularly for challenging substrates. This guide provides an objective comparison of BzOTf with other common benzoylating agents, supported by experimental data, to inform your selection of the optimal reagent for your research.
This compound stands out due to its heightened reactivity, which is attributed to the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) anion. This enhanced electrophilicity allows for the rapid and efficient benzoylation of a wide range of functional groups, most notably sterically hindered alcohols, where conventional methods often fall short.
Superior Performance in Benzoylating Sterically Hindered Alcohols
The primary advantage of this compound lies in its remarkable ability to benzoylate sterically congested hydroxyl groups under mild conditions. The triflate moiety, being an excellent leaving group, facilitates the reaction even with substrates that are unreactive towards traditional benzoylating agents.
A comparative study by Brown and Koreeda highlights this superiority. When subjected to various benzoylating conditions, sterically hindered tertiary alcohols such as 1-adamantanol and linalool showed significantly higher yields and faster reaction times with this compound.
| Substrate | Benzoylating Agent | Conditions | Time (h) | Yield (%) |
| 1-Adamantanol | This compound | Pyridine, CH₂Cl₂, 0 °C to rt | 2 | 95 |
| 1-Adamantanol | Benzoyl Chloride | Pyridine, reflux | 48 | <5 |
| 1-Adamantanol | Benzoic Anhydride/DMAP | CH₂Cl₂, reflux | 72 | No reaction |
| Linalool | This compound | Pyridine, CH₂Cl₂, -20 °C | 0.5 | 92 |
| Linalool | Benzoyl Chloride | Pyridine, rt | 24 | 15 |
| Linalool | Benzoic Anhydride/DMAP | CH₂Cl₂, rt | 48 | <10 |
Table 1: Comparison of yields and reaction times for the benzoylation of sterically hindered tertiary alcohols.
Experimental Protocols
General Procedure for Benzoylation using this compound
To a solution of the alcohol (1.0 mmol) and dry pyridine (1.2 mmol) in anhydrous dichloromethane (5 mL) at the specified temperature (e.g., 0 °C or -20 °C) under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound (1.1 mmol) in anhydrous dichloromethane (2 mL) is added dropwise. The reaction mixture is stirred at that temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Benzoylation using Benzoyl Chloride (Schotten-Baumann Conditions)
A solution of the alcohol (1.0 mmol) in pyridine (5 mL) is cooled to 0 °C. Benzoyl chloride (1.2 mmol) is added dropwise, and the reaction mixture is stirred at room temperature or refluxed for the specified time. The reaction is monitored by TLC. After completion, the mixture is poured into a mixture of ice and concentrated hydrochloric acid. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed successively with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography or recrystallization.
Reaction Mechanism and Workflow
The enhanced reactivity of this compound stems from the formation of a highly electrophilic mixed anhydride intermediate. The triflate anion is an exceptionally good leaving group, making the carbonyl carbon of the benzoyl group highly susceptible to nucleophilic attack by the alcohol. For sterically hindered tertiary alcohols, the reaction likely proceeds through an SN1-like mechanism involving the formation of a transient acylium ion, which is then trapped by the alcohol.
Below is a diagram illustrating the proposed reaction workflow for the benzoylation of a tertiary alcohol with this compound.
Caption: General workflow for benzoylation using BzOTf.
The proposed mechanism for the benzoylation of a tertiary alcohol highlights the key role of the triflate leaving group.
Caption: Proposed mechanism for tertiary alcohol benzoylation.
Conclusion
For the benzoylation of substrates, particularly those with sterically hindered hydroxyl groups, this compound offers significant advantages over traditional reagents like benzoyl chloride and benzoic anhydride. Its superior reactivity allows for reactions to proceed under milder conditions with shorter reaction times and, most importantly, provides significantly higher yields. For researchers and professionals in drug development and organic synthesis, the use of this compound can lead to more efficient and effective synthetic routes, saving valuable time and resources.
A Comparative Spectroscopic Guide to Benzoylation Reaction Products: Benzoyl Trifluoromethanesulfonate vs. Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of products formed from the reaction of Benzoyl Trifluoromethanesulfonate with common nucleophiles, benchmarked against products from alternative benzoylating agents such as benzoyl chloride. The objective is to furnish researchers with the necessary data and methodologies for the precise identification and characterization of benzoylated compounds through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Introduction to Benzoylation and Reagent Comparison
Benzoylation, the process of introducing a benzoyl group (C₆H₅CO-) into a molecule, is a fundamental transformation in organic synthesis, often employed for the protection of hydroxyl and amino groups or for the synthesis of esters and amides with diverse applications in pharmaceuticals and materials science. While benzoyl chloride has traditionally been a workhorse for this purpose, reagents like this compound (BzOTf) offer alternative reactivity profiles. BzOTf is a highly reactive electrophilic acylating agent, valued for its ability to facilitate benzoylation under specific conditions.
This guide will focus on the spectroscopic signatures of the resulting benzoyl esters and amides, providing a comparative analysis of their ¹H NMR, ¹³C NMR, and IR spectra.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the reaction products of phenol and aniline with different benzoylating agents. While specific experimental data for the reaction products of this compound with simple alcohols and amines is limited in publicly available literature, the expected shifts can be inferred from the data of analogous compounds.
Reaction with Phenols to form Phenyl Benzoate
Table 1: NMR Spectroscopic Data for Phenyl Benzoate
| Assignment | ¹H NMR (CDCl₃) Chemical Shift (δ, ppm) [1] | ¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) [1] |
| Benzoyl-H (ortho) | 8.20 (dd, J = 8.2, 1.4 Hz, 2H) | 133.5 |
| Benzoyl-H (meta) | 7.49 (dd, J = 8.0, 7.6 Hz, 2H) | 128.5 |
| Benzoyl-H (para) | 7.61 (tt, J = 7.6, 1.4 Hz, 1H) | 130.0 |
| Phenyl-H (ortho) | 7.20-7.22 (m, 2H) | 121.6 |
| Phenyl-H (meta) | 7.41 (dd, J = 8.4, 7.5 Hz, 2H) | 129.4 |
| Phenyl-H (para) | 7.26 (tt, J = 7.5, 1.4 Hz, 1H) | 125.8 |
| Carbonyl (C=O) | - | 165.1 |
| Phenyl-C (ipso, attached to O) | - | 150.9 |
Table 2: IR Spectroscopic Data for Phenyl Benzoate
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O Stretch | ~1730 |
| C-O Stretch (ester) | ~1265 |
| Aromatic C-H Stretch | ~3060 |
| Aromatic C=C Stretch | ~1600, 1490 |
Note: The spectroscopic data for phenyl benzoate formed from this compound is expected to be very similar to that from benzoyl chloride, as the final product is identical.
Reaction with Anilines to form N-Phenylbenzamide
Table 3: NMR Spectroscopic Data for N-Phenylbenzamide
| Assignment | ¹H NMR (DMSO-d₆) Chemical Shift (δ, ppm) [2] | ¹³C NMR (DMSO-d₆) Chemical Shift (δ, ppm) [2] |
| NH Proton | 10.25 (s, 1H) | - |
| Benzoyl-H (ortho) | 7.97 – 7.95 (dt, J = 8.0 Hz, J = 2.0 Hz, 2H) | 128.85 (2C) |
| Benzoyl-H (meta) | 7.62 – 7.52 (m, 3H) | 128.12 (2C) |
| Benzoyl-H (para) | 7.62 – 7.52 (m, 3H) | 132.01 |
| Phenyl-H (ortho) | 7.67 (dt, J = 8.8 Hz, J = 1.2 Hz, 2H) | 120.82 (2C) |
| Phenyl-H (meta) | 7.38 – 7.34 (tt, J = 7.2 Hz, J = 2.0 Hz, 2H) | 129.07 (2C) |
| Phenyl-H (para) | 7.13 – 7.09 (tt, J = 7.2 Hz, J = 0.8 Hz, 1H) | 124.12 |
| Carbonyl (C=O) | - | 166.02 |
| Phenyl-C (ipso, attached to N) | - | 139.64 |
Table 4: IR Spectroscopic Data for N-Phenylbenzamide
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch | ~3350 |
| C=O Stretch (Amide I) | ~1660 |
| N-H Bend (Amide II) | ~1540 |
| Aromatic C-H Stretch | ~3050 |
| Aromatic C=C Stretch | ~1600, 1490 |
Note: Similar to the ester, the final amide product is identical regardless of the benzoylating agent used, thus the spectroscopic data is expected to be consistent.
Experimental Protocols
General Procedure for NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified reaction product.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Ensure the sample is fully dissolved and the solution is homogeneous before analysis.
General Procedure for ¹H and ¹³C NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay and a higher number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
General Procedure for ATR-FTIR Data Acquisition
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum. The instrument software will automatically generate the final absorbance or transmittance spectrum.
Reaction Schemes and Workflows
The following diagrams illustrate the general reaction pathways for the benzoylation of an alcohol and an amine.
Caption: General reaction scheme for the benzoylation of an alcohol.
Caption: General reaction scheme for the benzoylation of an amine.
Caption: A typical experimental workflow for synthesis and spectroscopic analysis.
Conclusion
The spectroscopic data presented in this guide provides a foundational reference for researchers working with benzoylation reactions. While the final benzoylated products exhibit identical NMR and IR spectra regardless of the specific benzoylating agent used (this compound or benzoyl chloride), the choice of reagent can significantly impact reaction conditions, selectivity, and yield. The provided protocols and illustrative diagrams offer a practical framework for the synthesis and rigorous spectroscopic characterization of these important classes of compounds. For novel compounds, it is always recommended to perform a full suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous structure elucidation.
References
A Comparative Guide to the Chromatographic Purification of Compounds Synthesized with Benzoyl Trifluoromethanesulfonate
For researchers, scientists, and professionals in drug development, the efficient synthesis and purification of chemical compounds are paramount. Benzoyl trifluoromethanesulfonate has emerged as a potent benzoylating agent, particularly effective for sterically hindered substrates where other reagents may fail.[1][2] This guide provides an objective comparison of the chromatographic purification of compounds synthesized using this compound against common alternatives, supported by experimental data and detailed protocols.
Introduction to this compound in Synthesis
This compound, also known as benzoyl triflate, is a highly electrophilic reagent used to introduce the benzoyl protecting group to alcohols and amines.[2] Its enhanced reactivity, attributed to the excellent leaving group ability of the trifluoromethanesulfonate anion, makes it particularly suitable for the benzoylation of sterically demanding hydroxyl groups.[1] The primary byproduct of this reaction is trifluoromethanesulfonic acid (triflic acid), a strong acid that necessitates specific work-up and purification strategies.
Chromatographic Purification of Compounds from this compound Reactions
The purification of compounds synthesized using this compound hinges on the effective removal of the highly polar and acidic byproduct, trifluoromethanesulfonic acid, along with any unreacted starting materials. A typical workflow involves an initial aqueous work-up to neutralize and remove the acid, followed by chromatographic separation.
A representative experimental protocol for the benzoylation of a sterically hindered alcohol and subsequent purification is outlined below. This is followed by a comparison with purification methods for compounds synthesized using alternative benzoylating agents.
Comparison with Alternative Benzoylating Agents
The choice of a benzoylating agent significantly influences the reaction conditions, byproducts, and consequently, the purification strategy. The most common alternatives to this compound are benzoyl chloride and benzoic anhydride.
Benzoyl Chloride: This is a widely used, cost-effective, and highly reactive benzoylating agent.[3] Reactions are often performed under Schotten-Baumann conditions, using an aqueous base to neutralize the hydrochloric acid byproduct.[3] Purification typically involves an aqueous work-up to remove the base and salts, followed by chromatography or recrystallization. While effective, benzoyl chloride is moisture-sensitive and the generation of HCl can be problematic for acid-sensitive substrates.[3]
Benzoic Anhydride: As a less reactive and less moisture-sensitive alternative to benzoyl chloride, benzoic anhydride is another common choice.[3] The byproduct of the reaction is benzoic acid, which is less corrosive than HCl or triflic acid. Purification often involves an aqueous basic wash to remove the unreacted anhydride and the benzoic acid byproduct, followed by chromatography.[4] The lower reactivity of benzoic anhydride may necessitate harsher reaction conditions, such as heating, and can lead to longer reaction times.[3]
Data Presentation
The following table summarizes the key characteristics and purification considerations for this compound and its common alternatives.
| Feature | This compound | Benzoyl Chloride | Benzoic Anhydride |
| Typical Reaction Conditions | Anhydrous organic solvent (e.g., DCM), often with a non-nucleophilic base (e.g., 2,6-lutidine), low temperature to RT | Aqueous/organic biphasic with base (e.g., NaOH, pyridine), or anhydrous with a tertiary amine base, RT | Often requires heating or a catalyst |
| Reaction Time | Generally fast | Fast | Slower, can be several hours |
| Typical Yields | High, especially with hindered substrates | High (>95% for simple substrates)[3] | Moderate to high |
| Substrate Scope | Excellent for sterically hindered alcohols[1] | Broad, but can be problematic for acid-sensitive substrates | Good, less reactive towards sensitive functional groups |
| Primary Byproduct | Trifluoromethanesulfonic acid | Hydrochloric acid | Benzoic acid |
| Work-up Complexity | Requires careful quenching of strong acid | Standard aqueous washes with base | Aqueous base wash to remove benzoic acid |
| Chromatography Considerations | Effective removal of triflic acid is crucial; silica gel chromatography is common. | Standard silica gel chromatography is effective. | Straightforward separation from the less polar product. |
Experimental Protocols
Protocol 1: Benzoylation of a Hindered Alcohol using this compound and Subsequent Chromatographic Purification
This protocol is a representative procedure for the benzoylation of a sterically hindered secondary alcohol.
Materials:
-
Sterically hindered alcohol (e.g., 1-(1-adamantyl)ethanol)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
2,6-Lutidine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the sterically hindered alcohol (1.0 eq) and 2,6-lutidine (1.2 eq) in anhydrous DCM.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatographic Purification: Purify the crude product by flash column chromatography on silica gel.
-
Column Packing: Pack a glass column with a slurry of silica gel in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 20% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified benzoyl ester.
-
Mandatory Visualization
References
Purity analysis of synthesized benzoyl esters using Benzoyl Trifluoromethanesulfonate
For researchers, scientists, and drug development professionals, the synthesis of benzoyl esters is a fundamental process. The choice of benzoylating agent significantly impacts the purity of the final product, which is a critical parameter for downstream applications. This guide provides an objective comparison of the synthesis of a model benzoyl ester, benzyl benzoate, using benzoyl trifluoromethanesulfonate and its common alternatives: benzoyl chloride and benzoic anhydride. The purity of the synthesized ester is assessed using state-of-the-art analytical techniques.
Comparison of Benzoylating Agents for Benzyl Benzoate Synthesis
The selection of a benzoylating agent is a crucial step in the synthesis of benzoyl esters, influencing reaction efficiency, product purity, and overall yield. This section compares the performance of this compound with the widely used benzoyl chloride and benzoic anhydride for the synthesis of benzyl benzoate from benzyl alcohol.
Data Summary
| Benzoylating Agent | Typical Reaction Conditions | Reaction Time | Yield (%) | Purity (%) | Advantages | Disadvantages |
| This compound | Anhydrous conditions, often with a non-nucleophilic base (e.g., 2,6-lutidine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature. | Typically rapid (minutes to a few hours). | High (expected >95%) | High (expected >99%) | High reactivity, suitable for sterically hindered alcohols, mild reaction conditions.[1][2] | Higher cost, moisture sensitive. |
| Benzoyl Chloride | Schotten-Baumann conditions (e.g., aqueous NaOH) or in the presence of a tertiary amine base (e.g., triethylamine, pyridine) in an aprotic solvent.[3] | 15-60 minutes. | ~95% | >98% | Readily available, low cost, high reactivity.[3] | Generates HCl byproduct requiring a base, moisture sensitive, can lead to side reactions if not controlled.[3] |
| Benzoic Anhydride | Often requires heating or a catalyst. Can be run neat or in a high-boiling solvent. | Several hours. | Moderate to high. | Generally high, but can contain unreacted starting material. | Less moisture sensitive than acid chlorides, generates benzoic acid as a byproduct which is easier to remove than HCl. | Lower reactivity requiring harsher conditions, may require a catalyst.[3] |
Experimental Protocols
Detailed methodologies for the synthesis of benzyl benzoate using the three compared benzoylating agents and subsequent purity analysis are provided below.
Synthesis of Benzyl Benzoate
1. Using this compound (Proposed Method)
-
Materials: Benzyl alcohol, this compound, anhydrous dichloromethane, 2,6-lutidine.
-
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) and 2,6-lutidine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere at 0 °C, add this compound (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure benzyl benzoate.
-
2. Using Benzoyl Chloride (Schotten-Baumann Conditions)
-
Materials: Benzyl alcohol, benzoyl chloride, dichloromethane, 10% aqueous sodium hydroxide.
-
Procedure:
-
Dissolve benzyl alcohol (1.0 eq) in dichloromethane in a flask equipped with a stir bar.
-
Add 10% aqueous sodium hydroxide solution (2.0 eq).
-
Cool the mixture to 0 °C and add benzoyl chloride (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 30-60 minutes.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield benzyl benzoate.
-
3. Using Benzoic Anhydride
-
Materials: Benzyl alcohol, benzoic anhydride, catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Procedure:
-
Combine benzyl alcohol (1.0 eq), benzoic anhydride (1.2 eq), and a catalytic amount of DMAP in a round-bottom flask.
-
Heat the mixture to 100-120 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, dissolve the mixture in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with saturated aqueous sodium bicarbonate to remove benzoic acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.
-
Purity Analysis of Benzyl Benzoate
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Preparation: Prepare a standard solution of pure benzyl benzoate and a solution of the synthesized product in the mobile phase at a known concentration.
-
Analysis: Inject the samples and determine the purity by comparing the peak area of the main component to the total area of all peaks.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC-MS system.
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection: Splitless mode.
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Sample Preparation: Dilute a small amount of the synthesized benzyl benzoate in a suitable solvent like dichloromethane or ethyl acetate.
-
Analysis: Identify the benzyl benzoate peak by its retention time and mass spectrum. Assess purity by the relative percentage of the main peak area.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A high-purity compound with a known structure and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized benzyl benzoate and the internal standard into an NMR tube.
-
Add the deuterated solvent and ensure complete dissolution.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure quantitative signal integration.
-
Analysis: Calculate the purity by comparing the integral of a characteristic proton signal of benzyl benzoate with the integral of a known proton signal of the internal standard, taking into account their respective molar masses and the number of protons contributing to each signal.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and purity analysis of benzoyl esters.
References
A Comparative Guide to Benzoylating Agents: Cost-Benefit Analysis of Benzoyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate benzoylating agent is a critical decision in organic synthesis, influencing reaction efficiency, yield, cost, and safety. This guide provides a comprehensive cost-benefit analysis of Benzoyl Trifluoromethanesulfonate (BTFMS) in comparison to traditional alternatives, benzoyl chloride and benzoic anhydride. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in making informed decisions for their synthetic needs, particularly in the context of sterically hindered substrates.
Executive Summary
This compound (BTFMS) emerges as a superior, albeit more expensive, reagent for the benzoylation of sterically demanding alcohols, where traditional methods falter. Its high reactivity, driven by the exceptional leaving group ability of the triflate anion, allows for rapid reactions under mild conditions, achieving high yields where benzoyl chloride and benzoic anhydride are often ineffective. While benzoyl chloride remains a cost-effective choice for general applications and benzoic anhydride offers a milder, safer alternative, BTFMS provides a powerful solution for challenging synthetic transformations, making it a valuable tool in the synthesis of complex molecules in pharmaceuticals and agrochemicals.
Quantitative Comparison of Benzoylating Agents
The following tables summarize the key performance indicators for BTFMS and its common alternatives. For a representative comparison, the benzoylation of the sterically hindered tertiary alcohol, 1-adamantanol, is considered.
| Reagent | Structure | Molecular Weight ( g/mol ) | Price (USD/g) |
| This compound | C₈H₅F₃O₄S | 254.18 | ~57.40 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | ~0.18 |
| Benzoic Anhydride | C₁₄H₁₀O₃ | 226.23 | ~0.22 |
Price is an estimate based on available supplier information and may vary.
| Reagent | Substrate | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| This compound | 1-Adamantanol | 1.5 hours | -78 to RT | 89 | Highly reactive, effective for hindered substrates, mild conditions | High cost, moisture sensitive |
| Benzoyl Chloride | 1-Adamantanol | 24-48 hours | Reflux | Low to moderate (extrapolated) | Low cost, readily available | Lower reactivity with hindered substrates, generates HCl, moisture sensitive |
| Benzoic Anhydride | 1-Adamantanol | > 48 hours | High Temp | Very low (extrapolated) | Safer to handle than benzoyl chloride, less corrosive | Low reactivity, requires high temperatures or catalysts, byproduct removal |
Performance Analysis
Reactivity and Efficiency:
This compound is a highly electrophilic acylating agent due to the trifluoromethanesulfonyl group, which is an excellent leaving group.[1] This enhanced reactivity makes it particularly effective for the benzoylation of sterically hindered hydroxyl groups, where other reagents like benzoyl chloride and benzoic anhydride show limited success.[2] For instance, the benzoylation of 1-adamantanol with BTFMS proceeds to a high yield of 89% in just 1.5 hours under mild conditions.
In contrast, benzoyl chloride, while a workhorse for many benzoylation reactions, is significantly less reactive towards sterically encumbered alcohols. Reactions with tertiary alcohols often require harsh conditions, such as high temperatures and prolonged reaction times, and typically result in lower yields. Benzoic anhydride is the least reactive of the three and generally requires a catalyst or high temperatures to drive the reaction, making it unsuitable for sensitive substrates or sterically hindered alcohols.
Cost:
The primary drawback of BTFMS is its significantly higher cost compared to its alternatives. This high price point may limit its use to small-scale, high-value syntheses or situations where other methods have failed. Benzoyl chloride is the most economical option, making it the reagent of choice for large-scale production and less demanding benzoylations. Benzoic anhydride is also relatively inexpensive and can be a cost-effective option when its reactivity profile is suitable.
Safety and Handling:
Experimental Protocols
The following are representative experimental protocols for the benzoylation of the sterically hindered alcohol, 1-adamantanol, using each of the three reagents.
Protocol 1: Benzoylation of 1-Adamantanol using this compound
This protocol is based on a typical procedure provided by a commercial supplier.
Materials:
-
1-Adamantanol (99 mg, 0.65 mmol)
-
This compound (BTFMS) (495 mg, 1.95 mmol, 3.0 eq.)
-
Pyridine (245 mg, 3.1 mmol, 4.8 eq.)
-
Dry Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Florisil®
Procedure:
-
To a dry round-bottom flask equipped with a stir bar and rubber septum, add 1-adamantanol.
-
Purge the flask with dry nitrogen and add dry CH₂Cl₂ to make a 0.1 M solution.
-
Add pyridine to the reaction vessel and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add BTFMS via syringe to the cooled solution.
-
Stir the reaction at -78 °C for 30 minutes.
-
Allow the solution to warm to room temperature and stir for an additional hour.
-
Quench the reaction by adding methanol.
-
Filter the mixture through a pad of Florisil® with CH₂Cl₂.
-
Remove the solvent under reduced pressure.
-
Purify the product by preparative TLC to yield 1-adamantyl benzoate (148 mg, 0.58 mmol, 89%).
Protocol 2: Benzoylation of 1-Adamantanol using Benzoyl Chloride (Extrapolated)
This protocol is an extrapolated procedure based on standard Schotten-Baumann conditions, adapted for a sterically hindered alcohol.
Materials:
-
1-Adamantanol (1.0 g, 6.57 mmol)
-
Benzoyl Chloride (1.1 g, 7.88 mmol, 1.2 eq.)
-
Pyridine (1.04 g, 13.1 mmol, 2.0 eq.)
-
Dry Toluene
Procedure:
-
In a round-bottom flask, dissolve 1-adamantanol in dry toluene.
-
Add pyridine to the solution.
-
Slowly add benzoyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is expected to be slow, potentially requiring 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Benzoylation of 1-Adamantanol using Benzoic Anhydride (Extrapolated)
This protocol is an extrapolated procedure for a sterically hindered alcohol, likely requiring a catalyst and forcing conditions.
Materials:
-
1-Adamantanol (1.0 g, 6.57 mmol)
-
Benzoic Anhydride (1.78 g, 7.88 mmol, 1.2 eq.)
-
4-Dimethylaminopyridine (DMAP) (80 mg, 0.66 mmol, 0.1 eq.)
-
Dry Toluene or Xylene
Procedure:
-
In a round-bottom flask, dissolve 1-adamantanol, benzoic anhydride, and DMAP in dry toluene or xylene.
-
Heat the reaction mixture to reflux for an extended period (likely > 48 hours), monitoring by TLC.
-
After cooling, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove unreacted benzoic anhydride and benzoic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the general reaction mechanism and a workflow for selecting a suitable benzoylating agent.
Conclusion
The choice of a benzoylating agent is a critical parameter in the success of a synthetic sequence. For routine benzoylations of unhindered alcohols and amines, the low cost and ready availability of benzoyl chloride make it the logical first choice. When milder conditions are desired and reactivity is not a major hurdle, benzoic anhydride presents a viable and safer alternative. However, for challenging substrates, particularly sterically hindered alcohols where traditional methods fail, This compound proves to be an exceptionally powerful reagent. Its ability to effect benzoylation under mild conditions with high efficiency justifies its higher cost in the context of complex, high-value target molecules. Researchers and drug development professionals should consider the trade-offs between cost, reactivity, and safety to select the optimal reagent for their specific synthetic goals.
References
A Comparative Guide to the Green Chemistry Metrics of Benzoylating Agents
In the pursuit of sustainable chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the selection of reagents is a critical factor in minimizing environmental impact. Benzoylation, a fundamental chemical transformation for installing a benzoyl protective group or building complex molecular architectures, can be accomplished using various reagents. This guide provides a comparative analysis of the green chemistry metrics for reactions involving Benzoyl Trifluoromethanesulfonate and its common alternatives, Benzoyl Chloride and Benzoic Anhydride. The assessment is based on established green chemistry metrics, providing researchers, scientists, and drug development professionals with quantitative data to support environmentally conscious decisions in synthetic route design.
The core of green chemistry lies in the reduction of waste and the efficient use of resources. Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), E-Factor (Environmental Factor), and Reaction Mass Efficiency (RME) are instrumental in quantifying the "greenness" of a chemical process.[1][2][3]
-
Atom Economy (AE) : A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product.[1]
-
Process Mass Intensity (PMI) : A holistic metric that considers the total mass of all materials (reactants, solvents, work-up chemicals) used to produce a certain mass of product.[4]
-
E-Factor : Represents the ratio of the mass of waste generated to the mass of the desired product.[3]
-
Reaction Mass Efficiency (RME) : The percentage of the mass of the reactants that ends up in the isolated product, thus accounting for yield and stoichiometry.
Quantitative Comparison of Benzoylating Agent Synthesis
For a comprehensive green chemistry evaluation, it is crucial to consider the synthesis of the reagents themselves. The following table summarizes the calculated green metrics for the laboratory-scale synthesis of this compound, Benzoyl Chloride, and Benzoic Anhydride based on established experimental protocols.
| Green Metric | This compound | Benzoyl Chloride (from Benzoic Acid) | Benzoic Anhydride (from Benzoic Acid) |
| Atom Economy (AE) | 55.4% | 78.0% | 92.7% |
| E-Factor | ~17.9 | ~1.4 | ~2.5 |
| Process Mass Intensity (PMI) | ~18.9 | ~2.4 | ~3.5 |
| Reaction Mass Efficiency (RME) | 51.5% | 68.6% | 68.6% |
Note: The values for this compound are estimated based on a plausible synthetic route due to the lack of a direct, published protocol with complete mass balance.
Experimental Protocols
Detailed experimental procedures are essential for the accurate calculation and interpretation of green chemistry metrics. The following sections provide the protocols used as a basis for the quantitative comparison.
Synthesis of this compound (Plausible Route)
This protocol is constructed based on the common method of preparing triflate esters from acid chlorides and a triflate salt.
Reaction: C₆H₅COCl + AgOTf → C₆H₅CO₂Tf + AgCl
-
In a dried round-bottom flask under an inert atmosphere (e.g., nitrogen), silver trifluoromethanesulfonate (AgOTf) (2.57 g, 10 mmol) is suspended in anhydrous dichloromethane (20 mL).
-
The suspension is cooled to 0 °C in an ice bath.
-
Benzoyl chloride (1.41 g, 1.17 mL, 10 mmol) is added dropwise to the stirred suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The formation of a white precipitate (silver chloride) indicates the progress of the reaction.
-
The reaction mixture is filtered through a pad of Celite to remove the silver chloride precipitate. The filter cake is washed with dichloromethane (2 x 10 mL).
-
The combined filtrate is concentrated under reduced pressure to yield crude this compound.
-
Assuming a 90% yield, approximately 2.29 g of the product is obtained.
Synthesis of Benzoyl Chloride from Benzoic Acid
This protocol is a common laboratory method for the preparation of acid chlorides.[3]
Reaction: C₆H₅COOH + SOCl₂ → C₆H₅COCl + SO₂ + HCl
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, benzoic acid (50 g, 0.41 mol) is placed.
-
Thionyl chloride (SOCl₂) (97.5 g, 59.5 mL, 0.82 mol) is added cautiously.
-
The mixture is heated to reflux for 1 hour, during which sulfur dioxide and hydrogen chloride gases are evolved and captured in the trap.
-
After the reaction is complete, excess thionyl chloride is removed by distillation at atmospheric pressure.
-
The remaining crude benzoyl chloride is purified by vacuum distillation, collecting the fraction boiling at approximately 76-78 °C at 15 mmHg.
-
A typical yield is around 90%, providing approximately 52.7 g of pure benzoyl chloride.
Synthesis of Benzoic Anhydride from Benzoic Acid
This procedure is a well-established method for producing benzoic anhydride.
Reaction: 2 C₆H₅COOH + (CH₃CO)₂O → (C₆H₅CO)₂O + 2 CH₃COOH
-
In a 5-L flask fitted with a fractionating column, place 1500 g (12.3 moles) of benzoic acid, 1500 g (14.7 moles) of acetic anhydride, and 1 mL of syrupy phosphoric acid.
-
The mixture is slowly distilled so that the vapor temperature at the head of the column does not exceed 120 °C.
-
Heating is continued until the temperature of the reaction mixture reaches 270 °C.
-
The residue is then fractionally distilled under reduced pressure. The fraction boiling at 210–220 °C under 19–20 mm pressure is collected as crude benzoic anhydride (1100–1200 g).
-
The crude product is recrystallized from a mixture of benzene (50 mL per 100 g of anhydride) and petroleum ether.
-
The yield of pure benzoic anhydride is approximately 1000–1030 g (72–74%).
Visualization of Green Chemistry Assessment Workflow
The following diagram illustrates the logical workflow for assessing the greenness of a chemical reaction, from the initial selection of the synthetic route to the final comparative analysis.
Figure 1. A flowchart illustrating the systematic process for evaluating and comparing the green chemistry profiles of different synthetic pathways.
References
A Comparative Analysis of Benzoylation Methods: Benzoyl Trifluoromethanesulfonate vs. Traditional Reagents
In the realm of synthetic chemistry, the benzoylation of alcohols, amines, and other nucleophiles is a fundamental transformation, crucial for the introduction of the benzoyl protecting group or the synthesis of various esters and amides. For decades, traditional methods utilizing benzoyl chloride or benzoic anhydride have been the mainstay for this purpose. However, the emergence of more powerful reagents like Benzoyl Trifluoromethanesulfonate has opened new avenues for efficiency and selectivity, particularly in challenging cases involving sterically hindered substrates. This guide provides a comparative overview of this compound and traditional benzoylation methods, supported by experimental data and detailed protocols.
Performance Comparison
The choice of a benzoylating agent is often dictated by the substrate's reactivity, the desired reaction conditions, and the required selectivity. While traditional methods are cost-effective and suitable for many applications, this compound offers distinct advantages in specific scenarios.
Key Advantages of this compound:
-
High Reactivity: this compound is a highly electrophilic and powerful benzoylating agent, capable of reacting with even weakly nucleophilic or sterically hindered hydroxyl groups.
-
Mild Reaction Conditions: Reactions with this compound can often be carried out under neutral and mild conditions, avoiding the need for strong acids or bases that can be detrimental to sensitive substrates.
-
High Yields: In many cases, the use of this compound leads to higher yields compared to traditional methods, especially with challenging substrates.
The following table summarizes a comparison of different catalysts used in the benzoylation of p-xylene with benzoyl chloride, highlighting the superior performance of Trifluoromethanesulfonic acid (TfOH), the parent acid of this compound, which suggests the high reactivity of its benzoyl derivative.
| Catalyst | Yield of 2,5-Dimethylbenzophenone (%) | Reaction Time (h) |
| AlCl₃ | 85 | 3 |
| FeCl₃ | 75 | 4 |
| ZnCl₂ | 60 | 6 |
| TfOH | 95 | 1 |
| Data adapted from a comparative study on acylation catalysts.[1] |
While this table showcases the catalytic activity of the parent acid, it underscores the potential for enhanced reactivity when the triflate moiety is directly incorporated into the benzoylating agent.
Case Study: Regioselective Benzoylation of Carbohydrates
Carbohydrate chemistry often presents significant challenges in regioselective protection due to the presence of multiple hydroxyl groups with similar reactivity. This is an area where the choice of benzoylating agent and reaction conditions is critical.
A study on the regioselective benzoylation of d-galactose tetrols using the traditional method with benzoyl chloride provides a baseline for comparison.[2][3] The protocol allows for the selective protection of specific hydroxyl groups, yielding valuable building blocks for oligosaccharide synthesis. For instance, the one-step regioselective benzoylation of various α- and β-, O- and S-glycoside substrates delivered 2,3,6-protected d-galactose building blocks in consistent isolated yields of over 65%.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthetic procedure. Below are representative experimental protocols for benzoylation using a traditional method (benzoyl chloride) and a general protocol for the use of this compound.
Traditional Method: Regioselective Benzoylation of an α-S-ethyl d-galactopyranoside with Benzoyl Chloride
This protocol is adapted from a study on the regioselective benzoylation of d-galactose tetrols.[2][3]
Materials:
-
α-S-ethyl-d-galactopyranoside
-
Pyridine (anhydrous)
-
Benzoyl chloride (BzCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
The α-S-ethyl-d-galactopyranoside (1.0 equiv) is dissolved in anhydrous pyridine.
-
The solution is cooled to -40 °C in an acetone/dry ice bath.
-
Benzoyl chloride (3.1 equiv) is added dropwise to the stirred solution.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃.
-
The mixture is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired 2,3,6-tri-O-benzoylated product.
Results:
Following this procedure, the desired 2,3,6-tri-O-benzoate was obtained in an 89% isolated yield.[3]
Benzoylation using this compound (General Protocol)
A detailed experimental protocol for a specific reaction using this compound was not available in the searched literature. However, based on its properties as a powerful and non-coordinating reagent, a general procedure can be outlined.
Materials:
-
Alcohol substrate
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Pyridine or a non-nucleophilic base (e.g., 2,6-lutidine)
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The alcohol substrate is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The base (1.1-1.5 equivalents) is added to the solution.
-
The mixture is cooled to an appropriate temperature (e.g., 0 °C or -78 °C).
-
This compound (1.0-1.2 equivalents) is added dropwise.
-
The reaction is stirred at the same temperature and monitored by TLC.
-
Once the reaction is complete, it is quenched with saturated aqueous NaHCO₃.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by an appropriate method (e.g., column chromatography).
Signaling Pathways and Experimental Workflows
The benzoylation reaction itself is a direct chemical transformation and does not typically involve complex biological signaling pathways. However, the resulting benzoylated products can be crucial intermediates in the synthesis of biologically active molecules that do interact with such pathways.
The experimental workflow for a typical benzoylation reaction, followed by product isolation and purification, can be visualized as follows:
The logical relationship for selecting a benzoylating agent can be visualized as a decision-making process based on the substrate's characteristics and the desired reaction outcome.
Conclusion
References
A Comparative Guide to Validated Analytical Methods for Products of Benzoyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities often involves the use of powerful reagents like Benzoyl Trifluoromethanesulfonate for the introduction of benzoyl and trifluoromethyl groups. Rigorous analytical characterization of the resulting products is paramount for ensuring purity, confirming structure, and enabling accurate quantification in further studies. This guide provides an objective comparison of validated analytical methods for the analysis of benzoylated and trifluoromethylated compounds, offering supporting experimental data and detailed protocols to aid in method selection and implementation.
Executive Summary of Analytical Techniques
The choice of an analytical method for the products of this compound is dictated by the analyte's properties, the complexity of the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible technique, particularly for non-volatile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for volatile or semi-volatile analytes, often requiring derivatization. For absolute quantification without the need for identical standards, Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a powerful primary method. Finally, Liquid Chromatography-Mass Spectrometry (LC-MS) provides a versatile and highly sensitive approach, especially when coupled with derivatization techniques.
Data Presentation: A Comparative Overview
The following tables summarize the key performance parameters of various analytical techniques applicable to the analysis of benzoylated and trifluoromethylated aromatic compounds.
Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Parameter | Benzoyl Peroxide[1][2] | Other Benzoylated/Aromatic Compounds |
| Linearity (R²) | > 0.998 | > 0.999[3] |
| Limit of Detection (LOD) | 0.171 µg/mL | 0.047 - 0.636 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.626 µg/mL | - |
| Accuracy (% Recovery) | 88.9 - 111.3% | 98.2 - 103.1%[3] |
| Precision (%RSD) | < 15.0% (at LOQ) | < 1.2%[3] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Benzyl Chloride[4] | Other Aromatic/Trifluoromethylated Compounds |
| Linearity (R²) | > 0.99 | > 0.998[5] |
| Limit of Detection (LOD) | 0.04 - 0.17 mg/kg | - |
| Limit of Quantification (LOQ) | 0.13 - 0.52 mg/kg | - |
| Accuracy (% Recovery) | 86.91 - 110% | 80.23 - 115.41%[5] |
| Precision (%RSD) | 0.10 - 1.17% | ≤ 12.03% (Intra-day)[5] |
Table 3: Quantitative Nuclear Magnetic Resonance (qNMR)
| Parameter | General Performance for Fluorinated Compounds |
| Nuclei | ¹H, ¹⁹F[6] |
| Quantification Principle | Absolute quantification against a certified internal standard |
| Precision (%RSD) | Typically < 1% |
| Key Advantage | No need for an identical analyte standard; provides direct purity assessment[6] |
Table 4: Liquid Chromatography-Mass Spectrometry (LC-MS) with Benzoyl Chloride Derivatization
| Parameter | Performance for Benzoylated Neurochemicals[7] |
| Linearity (R²) | 0.9966 - 0.9999 |
| Limit of Detection (LOD) | < 10 nM |
| Precision (%RSD) | < 10% |
| Key Advantage | High sensitivity and applicability to a wide range of polar analytes in complex matrices. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific products of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from methods for the analysis of benzoyl peroxide and other aromatic compounds.[1][8]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.[3]
-
Detection Wavelength: Determined by the UV spectrum of the analyte; typically in the range of 230-280 nm for benzoylated compounds.[2]
-
Injection Volume: 10-20 µL.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on methods for the analysis of related aromatic and trifluoromethylated compounds.[4][9] Note that derivatization may be necessary to improve the volatility of the analytes.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Sample Preparation (with derivatization if necessary):
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If the analyte is not sufficiently volatile, perform a derivatization step (e.g., silylation) to increase its volatility.
-
Prepare a series of calibration standards in the same solvent.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Injection Mode: Splitless or split, depending on the concentration.[9][10]
-
Oven Temperature Program:
-
MS Parameters:
-
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines the general steps for performing absolute quantification using qNMR.[6][11][12]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) a known amount of the sample into an NMR tube.
-
Accurately weigh and add a certified internal standard (with a known purity of >99%) to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the internal standard.
-
-
NMR Acquisition Parameters (for ¹⁹F qNMR): [12]
-
Pulse Program: A simple 90° or 30° pulse sequence.
-
Spectral Width: Sufficient to cover all signals of interest.
-
Acquisition Time: Typically ≥ 1.0 s.
-
Relaxation Delay (d1): Should be at least 5-7 times the longest T₁ relaxation time of the signals being quantified to ensure full relaxation. A value of 60 s is often used for accurate quantification.[12]
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 32 scans).
-
-
Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the concentration or purity of the analyte using the ratio of the integrals, the number of nuclei contributing to each signal, the molecular weights, and the initial weights of the sample and the internal standard.
-
Mandatory Visualizations
The following diagrams illustrate the workflows for the described analytical methods.
Figure 1: HPLC-UV Experimental Workflow.
Figure 2: GC-MS Experimental Workflow.
Figure 3: qNMR Experimental Workflow.
References
- 1. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study [mdpi.com]
- 4. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. dea.gov [dea.gov]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. acgpubs.org [acgpubs.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Benzoyl Trifluoromethanesulfonate
For Immediate Use by Laboratory Personnel
This document provides critical safety protocols and logistical information for the handling and disposal of Benzoyl Trifluoromethanesulfonate (CAS No. 36967-85-8). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive and moisture-sensitive liquid that can cause severe skin and eye irritation.[1] Inhalation of vapors may also be harmful. It is imperative to handle this reagent with appropriate engineering controls and personal protective equipment.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood.[2][3]
-
Ensure a safety shower and eyewash station are readily accessible.[4]
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). | Prevents skin contact which can cause severe irritation and burns. |
| Body Protection | Flame-retardant laboratory coat. | Protects against splashes and contact with clothing. |
| Footwear | Closed-toe shoes made of a chemically resistant material. | Protects feet from spills. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the reagent.
Handling:
-
Before use, visually inspect the container for any signs of damage or leaks.
-
Ground and bond containers when transferring material to prevent static discharge.[5]
-
Use only spark-proof tools.[5]
-
Avoid inhalation of vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, well-ventilated area, away from heat and sources of ignition.[3][6]
-
Keep containers tightly closed to prevent moisture contamination.[3][7]
-
Store at or below -4°C for long-term stability.[8]
-
Incompatible materials to avoid: Strong oxidizing agents, strong bases, alcohols, and water.[3][7]
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
Spill Response:
A minor spill of this compound should be handled by trained personnel with appropriate PPE.
-
Evacuate the immediate area and alert others.
-
Contain the spill using a chemical absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Neutralize the contained spill with a suitable agent if necessary and safe to do so.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
For large spills, evacuate the laboratory and contact your institution's emergency response team.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][5][7] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5][7][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
Disposal:
-
Dispose of the hazardous waste through your institution's designated environmental health and safety office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[10]
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Logical Relationship of Safety Measures
Caption: Interrelation of hazard identification, control measures, and emergency response.
References
- 1. Edit chemical label this compound | chemical-label.com [chemical-label.com]
- 2. Benzyl trifluoromethanesulfonate | 17674-16-7 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | 36967-85-8 | TCI Deutschland GmbH [tcichemicals.com]
- 10. isg.ku.edu.tr [isg.ku.edu.tr]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
